Product packaging for N-(2-Aminophenyl)-2-chloronicotinamide(Cat. No.:CAS No. 57841-69-7)

N-(2-Aminophenyl)-2-chloronicotinamide

Cat. No.: B1273651
CAS No.: 57841-69-7
M. Wt: 247.68 g/mol
InChI Key: LCSCTFTVNQPHTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(2-Aminophenyl)-2-chloronicotinamide is a useful research compound. Its molecular formula is C12H10ClN3O and its molecular weight is 247.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClN3O B1273651 N-(2-Aminophenyl)-2-chloronicotinamide CAS No. 57841-69-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-aminophenyl)-2-chloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-11-8(4-3-7-15-11)12(17)16-10-6-2-1-5-9(10)14/h1-7H,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSCTFTVNQPHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384169
Record name N-(2-Aminophenyl)-2-chloronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57841-69-7
Record name N-(2-Aminophenyl)-2-chloronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-(2-Aminophenyl)-2-chloronicotinamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminophenyl)-2-chloronicotinamide is a chemical compound belonging to the nicotinamide class of molecules. While specific research on the biological activity of this compound is not publicly available, its structural analogs, particularly 2-aminonicotinamide and other nicotinamide derivatives, have garnered significant interest in the fields of agriculture and medicine. This guide provides a comprehensive overview of the chemical properties of this compound and delves into the well-documented biological activities, mechanisms of action, and experimental protocols of its structural analogs, offering valuable insights for researchers in drug discovery and development.

Chemical Profile of this compound

This compound is a laboratory-grade chemical reagent. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 57841-69-7[1][2]
Molecular Formula C₁₂H₁₀ClN₃O[1][2]
Molecular Weight 247.68 g/mol [1][2]
Appearance Solid (predicted)
Boiling Point 354.9±37.0 °C (predicted)[3]
Density 1.409±0.06 g/cm³ (predicted)[3]

Synthesis of N-Aryl Nicotinamides: A Proposed Pathway

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and plausible synthetic route can be proposed based on established methods for the synthesis of N-aryl nicotinamides. This typically involves the acylation of an aniline derivative with a nicotinoyl chloride.

Proposed Synthesis of this compound

The synthesis would likely proceed in two main steps:

  • Formation of 2-chloronicotinoyl chloride: 2-chloronicotinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acyl chloride.

  • Amidation: The freshly prepared 2-chloronicotinoyl chloride is then reacted with 1,2-phenylenediamine (2-aminoaniline) in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct and facilitate the formation of the amide bond.

Synthesis of this compound cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation 2-chloronicotinic_acid 2-chloronicotinic acid acyl_chloride 2-chloronicotinoyl chloride 2-chloronicotinic_acid->acyl_chloride Thionyl chloride SOCl2 SOCl₂ final_product N-(2-Aminophenyl)- 2-chloronicotinamide acyl_chloride->final_product phenylenediamine 1,2-phenylenediamine phenylenediamine->final_product base Base (e.g., Et₃N)

A proposed two-step synthesis of this compound.
Experimental Protocol: General Synthesis of N-(Arylmethoxy)-2-chloronicotinamides

A representative protocol for the synthesis of related N-(arylmethoxy)-2-chloronicotinamides involves the following steps[4]:

  • Acyl Chloride Preparation: 2-chloronicotinic acid is refluxed with thionyl chloride (SOCl₂) until the solution becomes clear, and then refluxed for an additional hour. The excess SOCl₂ is removed under reduced pressure to yield the crude 2-chloronicotinoyl chloride, which is used without further purification.

  • Amidation: The crude acyl chloride is dissolved in a suitable solvent (e.g., dichloromethane). The desired arylmethoxyamine and a base, such as triethylamine, are added, and the mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography.

Biological Activities of Nicotinamide Analogs

While data on this compound is lacking, its structural relatives have demonstrated potent biological activities, primarily as antifungal and herbicidal agents.

Antifungal Activity

Several studies have highlighted the potential of nicotinamide derivatives as antifungal agents, particularly against pathogenic fungi like Candida albicans.

3.1.1. Quantitative Antifungal Data of Nicotinamide Derivatives

The following table summarizes the in vitro antifungal activity of some potent nicotinamide analogs against Candida albicans.

CompoundStructureMIC (µg/mL) against C. albicans SC5314Reference
16g 2-amino-N-(3-isopropylphenyl)nicotinamide0.25[5]
Fluconazole (Reference drug)0.125 - 0.5[5]

3.1.2. Mechanism of Antifungal Action

The antifungal mechanism of nicotinamide derivatives is believed to be multifactorial, with cell wall disruption being a key mode of action.

  • Cell Wall Disruption: Treatment of C. albicans with active nicotinamide analogs, such as compound 16g , has been shown to cause significant morphological changes to the fungal cell wall. Electron microscopy reveals broken cell wall edges and a thickened space between the cell wall and the cell membrane, which becomes filled with cytosolic fluid. This indicates a compromised cell wall integrity.[5]

  • Inhibition of Biofilm Formation: Biofilms are a crucial virulence factor for many pathogenic fungi, contributing to drug resistance. Potent nicotinamide derivatives have been shown to inhibit the formation of C. albicans biofilms in a dose-dependent manner.[5][6]

  • Synergistic Effects: Nicotinamide itself has been shown to potentiate the activity of conventional antifungal drugs like Amphotericin B. This synergistic interaction is thought to be due to the exacerbation of oxidative damage and excessive histone H3K56 acetylation, a process that is also influenced by Amphotericin B.[7][8]

Antifungal Mechanism of Nicotinamide Analogs cluster_synergy Synergistic Action with Amphotericin B Nicotinamide_Analog Nicotinamide Analog (e.g., Compound 16g) Cell_Wall Fungal Cell Wall Nicotinamide_Analog->Cell_Wall Disruption Biofilm_Formation Biofilm Formation Nicotinamide_Analog->Biofilm_Formation Inhibition Fungal_Growth Fungal Growth Inhibition Cell_Wall->Fungal_Growth Leads to Cell_Membrane Cell Membrane Biofilm_Formation->Fungal_Growth Contributes to Nicotinamide Nicotinamide H3K56ac Increased H3K56 Acetylation Nicotinamide->H3K56ac Amphotericin_B Amphotericin B Amphotericin_B->H3K56ac Oxidative_Damage Oxidative Damage H3K56ac->Oxidative_Damage Synergistic_Antifungal_Effect Synergistic Antifungal Effect Oxidative_Damage->Synergistic_Antifungal_Effect

Putative antifungal mechanisms of nicotinamide analogs.
Herbicidal Activity

Derivatives of 2-chloronicotinamide have also been investigated for their herbicidal properties. A series of N-(arylmethoxy)-2-chloronicotinamides exhibited significant herbicidal activity against bentgrass (Agrostis stolonifera) at a concentration of 100 µM.[4] One particular compound, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, showed excellent activity against duckweed (Lemna paucicostata) with an IC₅₀ value of 7.8 µM.[9]

Experimental Protocols for Biological Evaluation

In Vitro Antifungal Susceptibility Testing

A standard method for determining the minimum inhibitory concentration (MIC) of antifungal compounds is the broth microdilution assay.

Protocol:

  • Preparation of Fungal Inoculum: A suspension of the fungal strain (e.g., C. albicans) is prepared and adjusted to a specific concentration (e.g., 10³ cells/mL) in RPMI 1640 medium.

  • Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation and Incubation: The fungal inoculum is added to each well, and the plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

Biofilm Inhibition Assay

The effect of a compound on biofilm formation can be assessed using a crystal violet staining method.

Protocol:

  • Biofilm Formation: Fungal cells are incubated in a 96-well plate in a suitable medium to allow for biofilm formation. The test compound at various concentrations is added to the wells.

  • Washing: After incubation, the wells are washed with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: The remaining biofilms are stained with a 0.1% crystal violet solution.

  • Destaining and Quantification: The stain is solubilized with ethanol, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.

Conclusion and Future Directions

This compound belongs to a class of compounds with demonstrated potential in both agricultural and medicinal applications. While this specific molecule remains uncharacterized in terms of its biological activity, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential antifungal or herbicidal agent. Future research should focus on the synthesis and biological evaluation of this compound to determine its specific activity profile and mechanism of action. Structure-activity relationship studies, guided by the data from its analogs, could lead to the development of novel and potent bioactive compounds. The detailed experimental protocols provided in this guide offer a starting point for such investigations.

References

N-(2-Aminophenyl)-2-chloronicotinamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on N-(2-Aminophenyl)-2-chloronicotinamide. A comprehensive literature search has revealed a significant lack of published experimental data regarding its synthesis, physical properties, and biological activity. The information presented herein is based on predicted data from chemical suppliers and general knowledge of related compounds.

Chemical Structure and Properties

This compound is a synthetic organic compound featuring a 2-chloronicotinamide moiety attached to a 1,2-phenylenediamine core.

Chemical Structure:

Molecular Formula: C₁₂H₁₀ClN₃O[1]

Molecular Weight: 247.68 g/mol [2]

CAS Registry Number: 57841-69-7[1]

Physicochemical Properties
PropertyPredicted ValueSource
Boiling Point354.9 ± 37.0 °C[3][4]
Density1.409 ± 0.06 g/cm³[3][4]
pKa10.65 ± 0.70[3][4]

Note: Experimental determination of properties such as melting point, solubility in various solvents, and octanol-water partition coefficient (LogP) is crucial for any research and development activities.

Synthesis

A specific, peer-reviewed synthesis protocol for this compound has not been identified in the public domain. However, a general synthetic approach can be proposed based on the well-established amidation reaction between an acid chloride and an amine.

Proposed Synthetic Pathway

The logical synthetic route would involve the acylation of 1,2-phenylenediamine with 2-chloronicotinoyl chloride.

Synthetic Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_chloronicotinic_acid 2-Chloronicotinic Acid acid_chloride 2-Chloronicotinoyl Chloride 2_chloronicotinic_acid->acid_chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) phenylenediamine 1,2-Phenylenediamine target_compound N-(2-Aminophenyl)-2- chloronicotinamide phenylenediamine->target_compound Base (e.g., Triethylamine) acid_chloride->target_compound

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

This is a hypothetical protocol and requires optimization and validation.

  • Activation of 2-Chloronicotinic Acid: 2-Chloronicotinic acid is converted to its more reactive acid chloride derivative, 2-chloronicotinoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane, DCM) with a catalytic amount of dimethylformamide (DMF). The reaction is usually performed at room temperature or with gentle heating.

  • Amidation Reaction: In a separate reaction vessel, 1,2-phenylenediamine is dissolved in an appropriate aprotic solvent (e.g., DCM, tetrahydrofuran) containing a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to act as a scavenger for the HCl byproduct. The solution is cooled in an ice bath.

  • Coupling: The freshly prepared 2-chloronicotinoyl chloride solution is added dropwise to the cooled solution of 1,2-phenylenediamine. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with a weak acid (e.g., dilute HCl) to remove excess amine, a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted acid chloride and HCl, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product would likely require further purification by techniques such as column chromatography on silica gel or recrystallization to yield the pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Biological Activity and Potential Applications

As of the date of this document, there is no published research detailing the biological activity, mechanism of action, or therapeutic potential of this compound.

However, the nicotinamide scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of nicotinamide have been investigated for a wide range of therapeutic applications, including as:

  • Antifungal Agents: Some 2-aminonicotinamide derivatives have shown potent in vitro activity against various fungal strains, including Candida albicans.[5][6] Their mechanism of action can involve the inhibition of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, which is essential for the fungal cell wall integrity.[5][6]

  • Antimicrobial Agents: Other nicotinamide derivatives have demonstrated antibacterial activity against a spectrum of pathogens.

  • Enzyme Inhibitors: The nicotinamide core is a key component of the coenzyme NAD(H) and is recognized by a wide variety of enzymes. Synthetic derivatives can be designed to target specific enzyme active sites.

Given the structural similarity to other biologically active nicotinamides, this compound could be a candidate for screening in various biological assays, particularly in the areas of antifungal and antimicrobial research.

Hypothetical Workflow for Biological Evaluation

Should a research program be initiated for this compound, a typical workflow for its initial biological evaluation would be as follows:

Biological Evaluation Workflow synthesis Synthesis and Purification screening Primary Biological Screening (e.g., Antifungal, Antibacterial Assays) synthesis->screening hit_id Hit Identification screening->hit_id hit_id->screening Inactive dose_response Dose-Response and IC₅₀/MIC Determination hit_id->dose_response Active secondary_assays Secondary Assays (e.g., Cytotoxicity, Spectrum of Activity) dose_response->secondary_assays moa Mechanism of Action Studies secondary_assays->moa lead_opt Lead Optimization moa->lead_opt

Caption: A general workflow for the biological evaluation of a novel chemical entity.

Conclusion and Future Directions

This compound is a chemical entity for which there is a notable absence of experimental data in the public domain. While its structure suggests potential biological activity based on the known properties of the nicotinamide class of compounds, this remains to be experimentally validated.

Future research on this molecule would require:

  • Development and optimization of a reliable synthetic protocol.

  • Thorough physicochemical characterization, including determination of melting point, solubility, and spectroscopic properties.

  • Comprehensive biological screening to identify any potential therapeutic activities.

  • If biological activity is confirmed, subsequent studies to elucidate the mechanism of action and structure-activity relationships.

This technical guide serves as a foundational document based on available information and theoretical considerations, highlighting the significant opportunities for novel research into the properties and potential applications of this compound.

References

N-(2-Aminophenyl)-2-chloronicotinamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 57841-69-7

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2-Aminophenyl)-2-chloronicotinamide is a substituted nicotinamide derivative. While extensive research exists for the broader class of nicotinamide analogs, revealing a wide array of biological activities, specific public domain data on the biological effects, mechanism of action, and associated experimental protocols for this particular compound (CAS 57841-69-7) are currently unavailable. This document provides a summary of the available chemical and structural information for this compound and offers a contextual overview based on the activities of structurally related nicotinamide derivatives.

Chemical Properties and Synthesis

A summary of the key chemical properties for this compound is presented in Table 1.

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 57841-69-7[1]
Molecular Formula C₁₂H₁₀ClN₃O[1]
Molecular Weight 247.68 g/mol [1]
Appearance Not specified in available literature
Solubility Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature

The synthesis of this compound can be achieved through the reaction of 2-chloronicotinoyl chloride with 1,2-phenylenediamine. This reaction involves the formation of an amide bond between the acyl chloride and the aniline.

Biological Context: The Nicotinamide Scaffold

Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a critical role in cellular metabolism and energy production. Derivatives of nicotinamide have been extensively explored in medicinal chemistry and have demonstrated a broad spectrum of biological activities, including but not limited to:

  • Antifungal Activity: Certain 2-aminonicotinamide derivatives have been shown to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi, leading to potent antifungal effects against pathogens such as Candida albicans and Cryptococcus neoformans.[2][3]

  • Kinase Inhibition: The nicotinamide scaffold has been utilized in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

  • Histone Deacetylase (HDAC) Inhibition: Some nicotinamide derivatives have been investigated as inhibitors of HDACs, enzymes that play a key role in the epigenetic regulation of gene expression and are important targets in oncology.[4]

  • Succinate Dehydrogenase (SDH) Inhibition: In the field of agrochemicals, nicotinamide derivatives have been developed as fungicides that target the mitochondrial respiratory chain by inhibiting succinate dehydrogenase.[5]

It is plausible that this compound could serve as a scaffold or an intermediate in the synthesis of more complex molecules with potential biological activities within these domains. However, without specific experimental data, its biological profile remains uncharacterized.

Experimental Protocols and Data

A thorough search of scientific literature and chemical databases did not yield any specific experimental protocols or quantitative biological data for this compound. There are no published in vitro or in vivo studies, screening assays, or clinical trials associated with this compound.

Signaling Pathways and Mechanistic Insights

Due to the lack of biological data, there is no information on any signaling pathways that may be modulated by this compound. Any potential mechanism of action can only be hypothesized based on the activities of structurally related compounds.

Logical Workflow for Future Investigation

For researchers interested in exploring the potential of this compound, a logical experimental workflow could be initiated.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism of Action Compound Acquisition Compound Acquisition Purity Analysis (LC-MS, NMR) Purity Analysis (LC-MS, NMR) Compound Acquisition->Purity Analysis (LC-MS, NMR) Broad-Spectrum Phenotypic Screening Broad-Spectrum Phenotypic Screening Purity Analysis (LC-MS, NMR)->Broad-Spectrum Phenotypic Screening Phenotypic Hit Phenotypic Hit Broad-Spectrum Phenotypic Screening->Phenotypic Hit Affinity Chromatography Affinity Chromatography Phenotypic Hit->Affinity Chromatography Computational Target Prediction Computational Target Prediction Phenotypic Hit->Computational Target Prediction Target Validation Target Validation Affinity Chromatography->Target Validation Computational Target Prediction->Target Validation Biochemical Assays Biochemical Assays Target Validation->Biochemical Assays Cellular Assays Cellular Assays Target Validation->Cellular Assays MoA Elucidation MoA Elucidation Biochemical Assays->MoA Elucidation Cellular Assays->MoA Elucidation

Caption: Proposed workflow for the biological characterization of this compound.

Conclusion

This compound (CAS 57841-69-7) is a chemical entity for which specific biological activity data is not publicly available. While its structural backbone, the nicotinamide scaffold, is prevalent in a multitude of biologically active compounds, the specific substitutions in this molecule make it unique and its biological effects unpredictable without empirical evidence. This technical guide serves to summarize the available chemical information and to provide a framework for potential future research endeavors aimed at elucidating the biological role, if any, of this compound. Researchers are encouraged to perform initial broad-spectrum screening to uncover any potential biological activity, which would then warrant more in-depth mechanistic studies.

References

An In-Depth Technical Guide to the Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2-Aminophenyl)-2-chloronicotinamide, a molecule of interest in medicinal chemistry and drug development. The synthesis originates from 2-chloronicotinic acid and involves a critical amide bond formation step with o-phenylenediamine. This document details the chemical properties of the target compound, a proposed synthetic pathway with a detailed experimental protocol, and relevant characterization data.

Core Compound Properties

A summary of the key chemical identifiers and properties of the reactants and the final product is provided in Table 1.

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-Chloronicotinic AcidC₆H₄ClNO₂157.552942-59-8
o-PhenylenediamineC₆H₈N₂108.1495-54-5
This compoundC₁₂H₁₀ClN₃O247.6857841-69-7

Synthetic Pathway and Experimental Protocol

The synthesis of this compound from 2-chloronicotinic acid is achieved through a two-step, one-pot procedure. The first step involves the activation of the carboxylic acid group of 2-chloronicotinic acid to form the more reactive acyl chloride intermediate, 2-chloronicotinoyl chloride. This is immediately followed by the amidation reaction with o-phenylenediamine to yield the final product.

Reaction Scheme

The overall synthetic transformation is depicted in the following scheme:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 2_chloronicotinic_acid 2-Chloronicotinic Acid 2_chloronicotinoyl_chloride 2-Chloronicotinoyl Chloride (Intermediate) 2_chloronicotinic_acid->2_chloronicotinoyl_chloride + SOCl₂ - SO₂ - HCl SOCl2 Thionyl Chloride (SOCl₂) intermediate_ref 2-Chloronicotinoyl Chloride o_phenylenediamine o-Phenylenediamine product This compound intermediate_ref->product + o-Phenylenediamine - HCl

Caption: Synthetic pathway for this compound.

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

G start Start dissolve Dissolve 2-chloronicotinic acid in an inert solvent (e.g., DCM) with catalytic DMF start->dissolve add_thionyl Add thionyl chloride dropwise at 0°C dissolve->add_thionyl reflux Reflux the mixture until reaction completion add_thionyl->reflux remove_excess Remove excess thionyl chloride and solvent under vacuum reflux->remove_excess add_acyl_chloride Add the crude 2-chloronicotinoyl chloride solution dropwise at 0°C remove_excess->add_acyl_chloride dissolve_amine Dissolve o-phenylenediamine and a base (e.g., triethylamine) in an inert solvent dissolve_amine->add_acyl_chloride react Stir at room temperature add_acyl_chloride->react workup Perform aqueous work-up react->workup purify Purify the crude product (e.g., column chromatography or recrystallization) workup->purify characterize Characterize the final product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of related nicotinamide derivatives.

Materials:

  • 2-Chloronicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • o-Phenylenediamine

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Activation of 2-Chloronicotinic Acid:

    • To a solution of 2-chloronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.5 - 2.0 eq) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride/oxalyl chloride and the solvent. The resulting crude 2-chloronicotinoyl chloride is used in the next step without further purification.

  • Amidation Reaction:

    • In a separate flask, dissolve o-phenylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool this solution to 0 °C in an ice bath.

    • Dissolve the crude 2-chloronicotinoyl chloride from the previous step in anhydrous DCM and add it dropwise to the solution of o-phenylenediamine and triethylamine.

    • After the addition, allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Expected Results and Characterization

While a specific yield for this reaction is not available in the cited literature, similar amidation reactions typically proceed with moderate to high yields. The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Table 2: Characterization Data for this compound

AnalysisExpected Results
¹H NMR Signals corresponding to the aromatic protons of the phenylenediamine and chloronicotinamide moieties, as well as signals for the amine (NH₂) and amide (NH) protons.
¹³C NMR Resonances for the carbon atoms of the two aromatic rings and the amide carbonyl carbon.
Mass Spec. A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (247.68 g/mol ). The isotopic pattern for one chlorine atom should be observable.
Purity Expected purity of >95% after purification.[1]

Signaling Pathways and Biological Context

While this document focuses on the chemical synthesis, it is important to note that nicotinamide derivatives are often investigated for their biological activities. As analogs of nicotinamide, they can potentially interact with a variety of signaling pathways. For instance, they may influence enzymes involved in NAD⁺ metabolism or act as inhibitors of certain kinases or other enzymes. Further research would be required to elucidate the specific biological targets and signaling pathways modulated by this compound.

G Compound N-(2-Aminophenyl)-2- chloronicotinamide Target Potential Biological Target (e.g., Kinase, Enzyme) Compound->Target Interaction Pathway Cellular Signaling Pathway Target->Pathway Modulation Response Biological Response (e.g., Anti-inflammatory, Anti-proliferative) Pathway->Response

Caption: Potential biological interaction of the compound.

Conclusion

This technical guide outlines a reliable and adaptable method for the synthesis of this compound from 2-chloronicotinic acid. The described two-step, one-pot procedure involving the formation of an acyl chloride intermediate followed by amidation is a standard and efficient approach for creating such amide bonds. While specific reaction yields and detailed spectroscopic data were not available in the public domain, the provided protocol, based on analogous transformations, offers a solid foundation for researchers to produce and characterize this compound for further investigation in drug discovery and development.

References

Physical and chemical properties of N-(2-Aminophenyl)-2-chloronicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-(2-Aminophenyl)-2-chloronicotinamide. Due to the limited availability of published experimental data for this specific compound, this document also presents a proposed synthetic route and discusses potential biological activities based on the analysis of its structural motifs and data from related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name 2-chloro-N-(2-aminophenyl)pyridine-3-carboxamide-
CAS Number 57841-69-7
Molecular Formula C₁₂H₁₀ClN₃O
Molecular Weight 247.68 g/mol
Appearance Not reported-
Melting Point Not reported-
Boiling Point (Predicted) 354.9 ± 37.0 °C
Density (Predicted) 1.409 ± 0.06 g/cm³
Solubility Not reported-
pKa (Predicted) 10.65 ± 0.70
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available in peer-reviewed literature. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions, specifically the amidation of 2-chloronicotinoyl chloride with 1,2-phenylenediamine.

Proposed Synthesis of this compound

The proposed synthesis involves a two-step process starting from 2-chloronicotinic acid.

Step 1: Synthesis of 2-chloronicotinoyl chloride

2-chloronicotinic acid can be converted to its corresponding acid chloride, 2-chloronicotinoyl chloride, by refluxing with an excess of thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or neat. After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

Step 2: Amidation of 2-chloronicotinoyl chloride with o-phenylenediamine

The crude 2-chloronicotinoyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran (THF). To this solution, a solution of o-phenylenediamine in the same solvent is added dropwise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct. The reaction mixture is then stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated to yield the crude product. The crude this compound can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 2-Chloronicotinic_Acid 2-Chloronicotinic Acid 2-Chloronicotinoyl_Chloride 2-Chloronicotinoyl Chloride 2-Chloronicotinic_Acid->2-Chloronicotinoyl_Chloride Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->2-Chloronicotinic_Acid Final_Product This compound 2-Chloronicotinoyl_Chloride->Final_Product Stir at RT o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->2-Chloronicotinoyl_Chloride Base Base (e.g., Triethylamine) Base->2-Chloronicotinoyl_Chloride

Proposed synthesis of this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been reported. However, its chemical structure, featuring a 2-chloronicotinamide core linked to an aminophenyl group, suggests potential interactions with various biological targets. Nicotinamide derivatives are known to be involved in a wide range of biological processes, and the introduction of a 2-aminophenyl group could confer novel activities.

Based on the structural similarity to known kinase inhibitors and other biologically active molecules, it is hypothesized that this compound could potentially act as an inhibitor of certain protein kinases. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the kinase, and the aminophenyl moiety could provide additional hydrogen bonding interactions to enhance binding affinity and selectivity.

A hypothetical signaling pathway that could be modulated by this compound is the mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in cancer and inflammatory diseases.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival Transcription_Factors->Cell_Proliferation Inhibitor N-(2-Aminophenyl)- 2-chloronicotinamide (Hypothetical Inhibitor) Inhibitor->RAF

Hypothetical inhibition of the MAPK signaling pathway.

This diagram illustrates a potential mechanism where this compound could inhibit a kinase (e.g., RAF) within the MAPK pathway, thereby blocking downstream signaling and affecting cellular processes like proliferation and survival. It is crucial to emphasize that this is a speculative model that requires experimental validation through biological assays such as kinase activity screens and cellular proliferation assays.

Conclusion

This compound is a compound with defined fundamental chemical properties but a notable lack of extensive experimental characterization in the public domain. This guide has summarized the available data and provided a scientifically plausible, though hypothetical, framework for its synthesis and potential biological activity. Further experimental investigation is necessary to fully elucidate the physical, chemical, and biological profile of this compound and to explore its potential applications in research and drug development.

The Expanding Frontier of Nicotinamide Derivatives: A Technical Guide to Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide, a fundamental B vitamin, continues to be a cornerstone in the development of novel therapeutics. Its derivatives are a burgeoning class of molecules with diverse pharmacological activities, targeting a wide array of enzymes and signaling pathways implicated in cancer, metabolic disorders, neurodegenerative diseases, and infectious diseases. This technical guide provides an in-depth overview of recent advancements in the discovery, synthesis, and biological evaluation of novel nicotinamide derivatives, presenting key data, detailed experimental protocols, and visual representations of critical pathways and workflows.

Therapeutic Landscape of Novel Nicotinamide Derivatives

Recent research has illuminated the potential of nicotinamide derivatives across various therapeutic areas. These compounds have been ingeniously designed to modulate the activity of key enzymes, including Poly(ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), and sirtuins, as well as to exhibit potent antimicrobial and antifungal properties.

PARP Inhibition for Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[1] Inhibiting PARP-1 has emerged as a promising strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1] Novel nicotinamide derivatives have been designed as PARP-1 inhibitors, often mimicking the nicotinamide moiety of the natural substrate NAD+.[1]

A series of inhibitors based on a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold have shown promising results.[1] The design of these inhibitors leverages the common structural features of known PARP-1 inhibitors, which include an aromatic ring and a carboxamide moiety responsible for hydrogen bonding and pi-stacking interactions within the enzyme's active site.[1]

Histone Deacetylase (HDAC) Inhibition

Histone deacetylase (HDAC) inhibitors are a class of anticancer agents that interfere with the function of HDACs, leading to hyperacetylation of histones and other proteins, and ultimately resulting in cell cycle arrest and apoptosis. Many FDA-approved HDAC inhibitors contain a hydroxamate group as a zinc-binding group (ZBG), which can lead to metabolic abnormalities.[2] To circumvent this, researchers have focused on developing non-hydroxamate HDAC inhibitors.

A series of novel nicotinamide derivatives have been designed and synthesized as potential HDAC3 inhibitors.[2] These compounds have demonstrated significant anti-proliferative activity against various cancer cell lines.[2]

Sirtuin Modulation

Sirtuins are a class of NAD+-dependent protein deacylases that play critical roles in metabolism, DNA repair, and aging.[3][4] Both activation and inhibition of specific sirtuin isoforms are being explored for therapeutic benefit. Nicotinamide itself is a known pan-sirtuin inhibitor.[4]

Nicotinamide riboside (NR), a nicotinamide derivative, has been identified as a selective allosteric activator of SIRT5, a mitochondrial sirtuin.[5] This discovery opens avenues for developing more potent and isoform-selective sirtuin activators for metabolic and age-related diseases.[5]

Antimicrobial and Antifungal Applications

The growing threat of antimicrobial resistance has spurred the search for new classes of antibiotics and antifungals. Nicotinamide derivatives have emerged as a promising scaffold for the development of such agents.

Novel N-(thiophen-2-yl) nicotinamide derivatives have been synthesized and shown to possess significant fungicidal activity, particularly against cucumber downy mildew.[6] Another study reported the synthesis of nicotinamides from nicotinic acid and thiocarbohydrazones with broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[7] Furthermore, a series of nicotinamide derivatives were found to be potent antifungal agents by disrupting the fungal cell wall.[8][9]

Synthesis Strategies for Novel Nicotinamide Derivatives

The synthesis of novel nicotinamide derivatives often involves multi-step reaction sequences, leveraging a variety of organic chemistry transformations. Common strategies include acylation, amidation, and multi-component reactions.

General Synthesis Workflow

The synthesis of many nicotinamide derivatives follows a general workflow that can be adapted based on the desired final compound.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product & Analysis NicotinicAcid Nicotinic Acid or Derivative Activation Carboxylic Acid Activation (e.g., Acyl Chloride Formation) NicotinicAcid->Activation Amine Amine or Hydrazine Coupling Amide Bond Formation (Coupling Reaction) Amine->Coupling Activation->Coupling Modification Further Functionalization (e.g., Cyclization, Substitution) Coupling->Modification Purification Purification (e.g., Chromatography, Recrystallization) Modification->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization FinalProduct Novel Nicotinamide Derivative Characterization->FinalProduct

General Synthesis Workflow for Nicotinamide Derivatives
Green Synthesis Approaches

In recent years, there has been a push towards more environmentally friendly and sustainable synthetic methods. A green, concise synthesis of nicotinamide derivatives has been developed using Novozym® 435, a lipase from Candida antarctica, in continuous-flow microreactors.[10][11] This biocatalytic approach offers several advantages over traditional chemical synthesis, including milder reaction conditions, higher yields, and significantly shorter reaction times (from 24 hours to 35 minutes).[10][11]

Quantitative Biological Data

The biological activity of novel nicotinamide derivatives is typically quantified using various in vitro assays. The following tables summarize key quantitative data from recent studies.

Table 1: In Vitro Fungicidal and Antimicrobial Activity
Compound IDTarget OrganismAssay TypeResultReference
NTM18 Rhizoctonia solaniIn vivo94.44% control effect at 200 mg/L[12]
4a Botrytis cinereaIn vitro40.54% inhibition[13]
NC 3 P. aeruginosa & K. pneumoniaeBroth microdilution50% growth inhibition at 0.016–0.064 mM[7]
NC 4 Candida albicansBroth microdilutionComplete inhibition below 1 mM[7]
16g Candida albicans SC5314MIC0.25 µg/mL[8][9]
16g Fluconazole-resistant C. albicansMIC0.125-1 µg/mL[8][9]
Table 2: In Vitro Enzyme Inhibition and Antiproliferative Activity
Compound IDTarget Enzyme/Cell LineAssay TypeIC50/EC50Reference
4b Succinate Dehydrogenase (SDH)Enzymatic inhibition3.18 µM[13]
6b Pan-HDACEnzymatic inhibition4.648 µM[2]
6n Pan-HDACEnzymatic inhibition5.481 µM[2]
6b HDAC3Enzymatic inhibition0.694 µM[2]
6b B16F10 (melanoma)Antiproliferative4.66 µM[2]
3l Helminthosporium maydisAntifungal33.5 µM[14]
3l Rhizoctonia cerealisAntifungal21.4 µM[14]
10 HCT-116 (colon cancer)Antiproliferative15.4 µM[15]
10 HepG2 (liver cancer)Antiproliferative9.8 µM[15]
AH2-15c ALKBH2Fluorescence polarization0.031 ± 0.001 µM[16]
Table 3: Sirtuin Activation
CompoundTarget SirtuinAssay TypeEC50Reference
Nicotinamide Riboside (NR) SIRT5Deacetylation of p53K382Ac153 ± 17 µM[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives[6]

General Procedure:

  • Acyl Chloride Formation: To a solution of the appropriate nicotinic acid derivative in an inert solvent (e.g., dichloromethane), add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0 °C. Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC). Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude acyl chloride.

  • Acylation: Dissolve the substituted thiophen-2-amine in a suitable solvent (e.g., pyridine or dichloromethane with a base like triethylamine). Add the freshly prepared acyl chloride solution dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to afford the desired N-(thiophen-2-yl) nicotinamide derivative.

  • Characterization: Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and HRMS.

In Vitro Antifungal Bioassay[14]

Procedure:

  • Prepare potato dextrose agar (PDA) medium and sterilize by autoclaving.

  • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Add the appropriate volume of the stock solution to the molten PDA medium to achieve the desired final concentration.

  • Pour the medium into Petri dishes and allow it to solidify.

  • Inoculate the center of each plate with a mycelial plug of the test fungus.

  • Incubate the plates at a suitable temperature (e.g., 25 °C) for a specified period.

  • Measure the diameter of the fungal colony and calculate the percentage of inhibition relative to a control (medium with solvent only).

Broth Microdilution Method for Antimicrobial Susceptibility Testing[7][8]

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 35 °C for 24-48 hours for fungi).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams were created using the DOT language.

PARP-1 Signaling in DNA Repair

G DNAdamage DNA Single-Strand Break PARP1 PARP-1 DNAdamage->PARP1 activates NAM Nicotinamide PARP1->NAM releases PAR Poly(ADP-ribose) (PAR) PARP1->PAR catalyzes NAD NAD+ NAD->PARP1 substrate RepairProteins DNA Repair Proteins (e.g., XRCC1) PAR->RepairProteins recruits DNARepair DNA Repair RepairProteins->DNARepair NicotinamideDerivative Novel Nicotinamide Derivative (PARP Inhibitor) NicotinamideDerivative->PARP1 inhibits

PARP-1's role in DNA repair and its inhibition.
Sirtuin-Mediated Deacetylation Pathway

G Sirtuin Sirtuin (e.g., SIRT5) DeacetylatedProtein Deacetylated Protein Sirtuin->DeacetylatedProtein catalyzes deacetylation NAM Nicotinamide Sirtuin->NAM releases OAADPr O-Acetyl-ADP-ribose Sirtuin->OAADPr releases AcetylatedProtein Acetylated Protein Substrate AcetylatedProtein->Sirtuin NAD NAD+ NAD->Sirtuin co-substrate CellularResponse Cellular Response (e.g., altered metabolism) DeacetylatedProtein->CellularResponse NR Nicotinamide Riboside (NR) NR->Sirtuin allosterically activates

References

An In-depth Technical Guide to the Safe Handling of N-(2-Aminophenyl)-2-chloronicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and handling information for N-(2-Aminophenyl)-2-chloronicotinamide, a chemical compound utilized in research and drug development. The content is intended for researchers, scientists, and professionals in drug development who may be handling this or structurally similar compounds. Given the limited publicly available safety data for this compound, this guide also draws upon information from the closely related compound, 2-chloronicotinamide, to provide a thorough assessment of potential hazards.

Compound Identification and Properties

This compound is a derivative of nicotinamide.[1] Its chemical structure and properties are summarized below.

Identifier Value
Chemical Name This compound
CAS Number 57841-69-7[2][3][4]
Molecular Formula C12H10ClN3O[3][4]
Molecular Weight 247.68 g/mol [4]
Predicted Boiling Point 354.9±37.0 °C

Hazard Identification and Classification

Hazard Class Hazard Statement
Skin IrritationCauses skin irritation.
Eye IrritationCauses serious eye irritation.
Specific target organ toxicity — single exposureMay cause respiratory irritation.
Globally Harmonized System (GHS) Pictograms

The following pictograms are associated with the hazards identified for the related compound 2-chloronicotinamide and should be considered when handling this compound.

GHS_Pictograms cluster_0 cluster_1 node_irritant Irritant node_irritant->pictogram_irritant Causes skin and eye irritation node_health Health Hazard (Respiratory Irritation) node_health->pictogram_irritant May cause respiratory irritation

Caption: GHS Hazard Pictograms for this compound (inferred).

Personal Protective Equipment (PPE)

Due to the irritant nature of the compound, appropriate personal protective equipment must be worn at all times when handling this compound.

Protection Type Recommended Equipment
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.
Respiratory Protection A NIOSH-approved respirator is recommended if handling large quantities or if dusts are generated.

Safe Handling and Storage

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken:

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Accidental Release Measures

In the case of a spill, follow these procedures to minimize exposure and environmental contamination.

Spill Response Workflow

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill with Inert Absorbent Material contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste in Accordance with Regulations decontaminate->dispose end Spill Cleaned dispose->end

Caption: Workflow for handling a chemical spill.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Experimental Protocols: General Safety Assessment in a Research Setting

For novel or poorly characterized compounds like this compound, a tiered approach to safety assessment is recommended. The following are generalized protocols that can be adapted.

In Vitro Cytotoxicity Assay Workflow

This assay provides an initial screen for cytotoxic effects on cultured cells.

Cytotoxicity_Assay start Cell Seeding treatment Treat Cells with this compound (Dose-Response) start->treatment incubation Incubate for 24-72 hours treatment->incubation assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubation->assay analysis Data Analysis: Calculate IC50 assay->analysis

Caption: Generalized workflow for an in vitro cytotoxicity assay.

Methodology:

  • Cell Culture: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to create a range of concentrations for testing.

  • Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of the compound. Include appropriate controls (vehicle control, positive control).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a commercial cell viability assay kit (e.g., MTT, MTS, or ATP-based) according to the manufacturer's instructions to determine the percentage of viable cells.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of the cells are non-viable).

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

This technical guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users of this compound conduct their own risk assessments and adhere to the safety protocols established within their organization.

References

Methodological & Application

Detailed Synthesis Protocol for N-(2-Aminophenyl)-2-chloronicotinamide: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis of N-(2-Aminophenyl)-2-chloronicotinamide, a compound of interest for its potential biological activities. This protocol outlines a reliable two-step synthetic procedure, including the preparation of the key intermediate, 2-chloronicotinoyl chloride, and its subsequent reaction with o-phenylenediamine.

This application note includes detailed experimental procedures, a summary of expected quantitative data, and visualizations of the experimental workflow and a relevant biological signaling pathway to provide a thorough understanding of the synthesis and potential context of the target molecule.

Chemical Data Summary

The following table summarizes the key chemical properties of the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
2-Chloronicotinic AcidC₆H₄ClNO₂157.55Solid
Thionyl ChlorideSOCl₂118.97Liquid
o-PhenylenediamineC₆H₈N₂108.14Solid
This compoundC₁₂H₁₀ClN₃O247.68Solid

Experimental Protocols

The synthesis of this compound is achieved through a two-step process. The first step involves the conversion of 2-chloronicotinic acid to its more reactive acyl chloride derivative. The second step is the amidation of the acyl chloride with o-phenylenediamine.

Step 1: Synthesis of 2-Chloronicotinoyl chloride

This procedure details the preparation of the acyl chloride intermediate.

Materials:

  • 2-Chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • 1,2-Dichloroethane (or another suitable inert solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-chloronicotinic acid (1.0 eq).

  • Add an excess of thionyl chloride (approximately 2-3 eq) and a suitable inert solvent such as 1,2-dichloroethane.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-chloronicotinoyl chloride as an oil or a low-melting solid. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound

This procedure describes the final amidation step to yield the target compound.

Materials:

  • 2-Chloronicotinoyl chloride (from Step 1)

  • o-Phenylenediamine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (or another suitable base)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Silica gel for column chromatography

Procedure:

  • Dissolve o-phenylenediamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a solution of 2-chloronicotinoyl chloride (1.0 eq) in anhydrous dichloromethane to the cooled solution of o-phenylenediamine with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

ParameterExpected Value
Yield (Step 1) > 90%
Yield (Step 2) 70-85%
Melting Point To be determined experimentally
Appearance Off-white to light brown solid

Expected Spectroscopic Data

The following table outlines the expected spectroscopic data for the characterization of this compound.

SpectroscopyExpected Peaks/Signals
¹H NMR Aromatic protons (pyridine and phenyl rings): δ 7.0-8.5 ppm; Amine (NH₂) and Amide (NH) protons: broad singlets, chemical shift can vary.
¹³C NMR Aromatic carbons: δ 110-150 ppm; Carbonyl carbon (C=O): δ ~165 ppm.
FTIR (cm⁻¹) N-H stretch (amine and amide): 3200-3400; C=O stretch (amide): 1640-1680; C-N stretch and N-H bend (amide II): 1515-1570.
Mass Spec (ESI-MS) [M+H]⁺ at m/z 248.06

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

G Synthesis Workflow for this compound cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Purification A 2-Chloronicotinic Acid C Reflux in Inert Solvent A->C B Thionyl Chloride B->C D 2-Chloronicotinoyl Chloride C->D F Reaction in Aprotic Solvent with Base D->F E o-Phenylenediamine E->F G Crude Product F->G H Column Chromatography G->H I Pure this compound H->I

Caption: A flowchart of the two-step synthesis and purification process.

Potential Signaling Pathway: Aryl Hydrocarbon Receptor (AhR)

N-aryl amides can interact with various biological targets. One such potential target is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses. The following diagram illustrates a simplified AhR signaling pathway.

G Simplified Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., N-Aryl Amide) AhR_complex AhR-Hsp90 Complex Ligand->AhR_complex Binding Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change Dimer AhR-ARNT Dimer Activated_AhR->Dimer Translocation & Dimerization ARNT ARNT ARNT->Dimer XRE Xenobiotic Response Element (XRE) Dimer->XRE Binding Transcription Gene Transcription XRE->Transcription Response Cellular Response (e.g., Enzyme Induction) Transcription->Response Leads to

Caption: Ligand activation of the AhR pathway leading to gene transcription.[1][2][3][4]

References

Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed guide for the laboratory synthesis of N-(2-Aminophenyl)-2-chloronicotinamide. The protocol is based on established chemical principles of amide bond formation.

This application note outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound. The synthesis involves the acylation of o-phenylenediamine with 2-chloronicotinoyl chloride.

Chemical and Physical Data

The following table summarizes the key chemical properties of the reactants and the final product. Experimental data such as yield and melting point are dependent on the specific laboratory conditions and execution of the protocol.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Appearance (Expected)
2-Chloronicotinoyl chloride49609-84-9C₆H₃Cl₂NO176.00Colorless to light yellow liquid or low melting solid
o-Phenylenediamine (1,2-Phenylenediamine)95-54-5C₆H₈N₂108.14White to light brown crystalline solid
This compound57841-69-7C₁₂H₁₀ClN₃O247.68[1]Off-white to light brown solid

Experimental Protocol

This protocol details the synthesis of this compound from 2-chloronicotinoyl chloride and o-phenylenediamine.

Materials and Reagents:

  • 2-Chloronicotinoyl chloride

  • o-Phenylenediamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Melting point apparatus

  • Standard safety equipment (fume hood, safety glasses, lab coat, gloves)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve o-phenylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution in an ice bath to 0 °C. Dissolve 2-chloronicotinoyl chloride (1.05 eq) in a separate portion of anhydrous dichloromethane and add it to a dropping funnel. Add the 2-chloronicotinoyl chloride solution dropwise to the stirred o-phenylenediamine solution over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (o-phenylenediamine) is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction for the synthesis of this compound.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification o_phenylenediamine Dissolve o-Phenylenediamine and Triethylamine in DCM addition Dropwise Addition at 0 °C o_phenylenediamine->addition acyl_chloride Dissolve 2-Chloronicotinoyl Chloride in DCM acyl_chloride->addition stirring Stir at Room Temperature (2-4 hours) addition->stirring quench Quench with Water stirring->quench wash Wash with NaHCO₃, Water, and Brine quench->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

chemical_reaction reactant1 2-Chloronicotinoyl chloride reactant1_struct reactant1->reactant1_struct reactant2 o-Phenylenediamine reactant2_struct reactant2->reactant2_struct product This compound product_struct product->product_struct arrow Et₃N, DCM reactant1_struct->arrow reactant2_struct->arrow plus1 + arrow->product_struct

Caption: Synthesis of this compound.

References

In vitro and in vivo experimental assays for N-(2-Aminophenyl)-2-chloronicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the initial in vitro and in vivo evaluation of N-(2-Aminophenyl)-2-chloronicotinamide, a novel compound with potential therapeutic applications. The following protocols describe standard assays to assess its cytotoxic and apoptotic effects on cancer cells and to evaluate its preliminary efficacy in a preclinical animal model.

In Vitro Assays

Application Note: Cell Viability and Cytotoxicity Assessment

The initial assessment of a novel compound involves determining its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method to quantify metabolically active cells, providing a measure of cytotoxicity.[1][2][3][4] This assay is crucial for determining the dose-dependent effects of this compound and for calculating the half-maximal inhibitory concentration (IC50), a key indicator of the compound's potency.

Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer15.2
MDA-MB-231Breast Cancer25.8
A549Lung Cancer12.5
HCT116Colon Cancer18.9
PC-3Prostate Cancer32.1
Experimental Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for determining cell viability.[1][2][3][4][5]

Materials:

  • This compound

  • Cancer cell lines of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Workflow A Seed Cells in 96-well plate B Incubate for 24h A->B C Treat with N-(2-Aminophenyl)- 2-chloronicotinamide B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Data Analysis (IC50) H->I

Caption: Workflow for assessing cell viability using the MTT assay.

Application Note: Apoptosis Induction Assessment

To understand the mechanism of cell death induced by this compound, it is essential to determine if it triggers apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[7][8] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[9]

Table 2: Apoptosis Induction by this compound in A549 Cells (Hypothetical Data)

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Control02.11.50.8
Compound1015.35.21.1
Compound2028.712.42.3
Compound4045.120.53.5
Experimental Protocol: Annexin V/PI Apoptosis Assay

This protocol outlines the steps for quantifying apoptosis using flow cytometry.[7][8]

Materials:

  • This compound

  • A549 cells

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed A549 cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[7]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Hypothetical Signaling Pathway for Apoptosis Induction

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 DISC->Caspase8 ExecutionerCaspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->ExecutionerCaspases Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->ExecutionerCaspases Compound N-(2-Aminophenyl)- 2-chloronicotinamide Compound->Mitochondrion Apoptosis Apoptosis ExecutionerCaspases->Apoptosis

Caption: Potential apoptotic signaling pathways modulated by the compound.

In Vivo Assay

Application Note: Preclinical Efficacy in a Xenograft Model

To evaluate the in vivo anticancer activity of this compound, a tumor xenograft model is a standard preclinical approach.[10][11] This involves implanting human cancer cells into immunodeficient mice and then treating the mice with the compound to assess its effect on tumor growth.[10] This provides crucial information on the compound's efficacy, potential toxicity, and pharmacokinetic/pharmacodynamic properties in a living organism.

Table 3: In Vivo Efficacy of this compound in A549 Xenograft Model (Hypothetical Data)

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control01250 ± 1500
Compound25875 ± 12030
Compound50500 ± 9560
Positive ControlVaries450 ± 8064
Experimental Protocol: Human Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model and subsequent treatment.[10][11]

Materials:

  • This compound

  • A549 human lung cancer cells

  • Immunodeficient mice (e.g., BALB/c nude or NSG mice)[10]

  • Matrigel (optional)

  • Sterile PBS

  • Calipers

  • Appropriate vehicle for compound administration

Procedure:

  • Cell Preparation: Harvest A549 cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.[10]

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[11][12]

  • Randomization and Treatment: When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound at the predetermined doses and schedule (e.g., daily intraperitoneal injection). The control group should receive the vehicle alone.

  • Data Collection: Continue to measure tumor volumes and body weights throughout the study.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Workflow for In Vivo Xenograft Study

Xenograft_Workflow A Implant Human Cancer Cells into Immunodeficient Mice B Monitor Tumor Growth A->B C Randomize Mice into Treatment Groups B->C D Administer N-(2-Aminophenyl)- 2-chloronicotinamide or Vehicle C->D E Measure Tumor Volume and Body Weight Regularly D->E F Excise and Weigh Tumors at Study Endpoint E->F G Data Analysis (TGI) F->G

Caption: Workflow for a preclinical xenograft model study.

References

Application Notes and Protocols for N-(2-Aminophenyl)-2-chloronicotinamide Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals a significant lack of specific research focused on the synthesis and medicinal chemistry applications of N-(2-aminophenyl)-2-chloronicotinamide and its direct derivatives. While the broader class of nicotinamides and their analogs are extensively studied and have shown a wide range of biological activities, the specific scaffold of this compound does not appear to be a focal point of current drug discovery and development efforts.

Our investigation included targeted searches for the synthesis, biological evaluation, and structure-activity relationships of compounds derived from this specific molecule. These inquiries did not yield any publications containing the detailed experimental protocols, quantitative biological data, or signaling pathway information necessary to generate the requested application notes.

Therefore, we are unable to provide detailed application notes, experimental protocols, and data tables specifically for derivatives of this compound as this information does not appear to be present in the public domain.

General Information on Related Nicotinamide Scaffolds

While specific data on the requested derivatives is unavailable, we can provide a general overview of the medicinal chemistry applications of the broader class of nicotinamide derivatives. This information may serve as a foundational resource for researchers interested in exploring the potential of related structures.

Nicotinamide derivatives are a versatile class of compounds that have been investigated for a wide range of therapeutic applications, including their use as:

  • Anticancer Agents: Many nicotinamide analogs have been developed as inhibitors of various kinases, which are enzymes that play a crucial role in cancer cell signaling and proliferation.

  • Antifungal Agents: Certain derivatives have shown efficacy against fungal pathogens.

  • Anti-inflammatory Agents: The nicotinamide scaffold has been utilized in the design of compounds with anti-inflammatory properties.

General Synthetic Approach

A common method for the synthesis of N-substituted nicotinamides involves the coupling of a nicotinic acid derivative with a substituted aniline. The reactivity of the starting materials can be enhanced through the use of coupling agents or by converting the carboxylic acid to a more reactive species, such as an acid chloride.

Below is a generalized workflow for the synthesis of N-phenyl nicotinamide derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product Nicotinic Acid Derivative Nicotinic Acid Derivative Coupling Reaction Coupling Reaction Nicotinic Acid Derivative->Coupling Reaction Substituted Aniline Substituted Aniline Substituted Aniline->Coupling Reaction Extraction Extraction Coupling Reaction->Extraction Chromatography Chromatography Extraction->Chromatography N-Phenyl Nicotinamide Derivative N-Phenyl Nicotinamide Derivative Chromatography->N-Phenyl Nicotinamide Derivative

Caption: Generalized workflow for the synthesis of N-phenyl nicotinamide derivatives.

Potential Future Directions

The absence of published research on this compound derivatives may indicate an underexplored area of chemical space. Researchers with an interest in this scaffold could consider the following avenues of investigation:

  • Initial Synthesis and Characterization: The synthesis of the parent compound and a small library of derivatives with diverse substitutions on the aminophenyl ring would be the first step.

  • Broad Biological Screening: These initial compounds could be screened against a wide range of biological targets, such as kinases, proteases, and various cell lines, to identify potential areas of activity.

  • Structure-Activity Relationship (SAR) Studies: If initial screening yields promising results, a more focused medicinal chemistry effort could be undertaken to explore the SAR and optimize the potency and selectivity of the lead compounds.

Given the current state of the literature, any work in this specific area would be novel and could contribute significantly to the field of medicinal chemistry. Researchers are encouraged to use the general principles of nicotinamide chemistry as a starting point for their investigations.

Application of N-(2-Aminophenyl)-2-chloronicotinamide in Developing Enzyme Inhibitors: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in the development of novel enzyme inhibitors for various therapeutic areas, a comprehensive review of currently available scientific literature reveals no specific data on the application of N-(2-Aminophenyl)-2-chloronicotinamide as an enzyme inhibitor. To date, there are no published studies detailing its synthesis for biological testing, target enzymes, mechanism of action, or any quantitative data such as IC50 or Ki values that would be necessary to develop detailed application notes and protocols for its use in research and drug development.

While information on the broader chemical classes to which this compound belongs is available, this does not provide specific guidance on the application of this compound itself. For instance, various derivatives of nicotinamide are under investigation as inhibitors of enzymes like nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide N-methyltransferase (NNMT), which are therapeutic targets in cancer and metabolic diseases. Similarly, compounds containing an aminophenyl moiety have been explored as inhibitors of a wide range of enzymes, including kinases and proteases. However, this general information is insufficient to predict the specific activity of this compound.

Hypothetical Workflow for Characterization

In the absence of existing data, a hypothetical workflow for characterizing a novel compound like this compound as a potential enzyme inhibitor would involve several key stages. This theoretical workflow is presented to guide researchers who may be interested in investigating the properties of this compound.

G cluster_0 Compound Acquisition & Purity Analysis cluster_1 Initial Screening cluster_2 Hit Validation & Characterization cluster_3 Lead Optimization Synthesis Synthesis of N-(2-Aminophenyl)- 2-chloronicotinamide Purification Purification (e.g., Chromatography) Synthesis->Purification QC Quality Control (NMR, MS, HPLC) Purification->QC BroadScreen Broad Panel Enzymatic Assays QC->BroadScreen HitID Hit Identification BroadScreen->HitID DoseResponse Dose-Response & IC50 Determination HitID->DoseResponse Mechanism Mechanism of Inhibition Studies DoseResponse->Mechanism Selectivity Selectivity Profiling Mechanism->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR ADMET In Vitro ADMET Profiling SAR->ADMET

Caption: Hypothetical workflow for the characterization of a novel enzyme inhibitor.

General Protocols for Enzyme Inhibition Assays

For researchers interested in screening this compound or similar novel compounds, the following general protocols for enzyme inhibition assays can be adapted to specific enzyme targets.

General Protocol for a Kinase Inhibition Assay (e.g., using a luminescence-based method)
  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of the target kinase in assay buffer.

    • Prepare a solution of the kinase substrate and ATP in assay buffer.

    • Prepare the detection reagent according to the manufacturer's instructions (e.g., a luciferase-based ATP detection reagent).

  • Assay Procedure:

    • Add the test compound solution to the wells of a microplate.

    • Add the kinase solution to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the remaining ATP by adding the detection reagent.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

General Protocol for a Protease Inhibition Assay (e.g., using a fluorescence-based method)
  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer appropriate for the target protease.

    • Prepare a solution of the target protease in assay buffer.

    • Prepare a solution of a fluorogenic protease substrate in assay buffer.

  • Assay Procedure:

    • Add the test compound solution to the wells of a microplate.

    • Add the protease solution to the wells and incubate for a specified time to allow for compound binding.

    • Initiate the reaction by adding the fluorogenic substrate solution.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each compound concentration.

    • Calculate the percentage of inhibition by comparing the reaction rates in the presence of the compound to the rate of a no-inhibitor control.

    • Determine the IC50 value as described for the kinase assay.

Conclusion

While the specific application of this compound in developing enzyme inhibitors is currently undocumented, the general field of nicotinamide and aminophenyl derivatives remains a promising area for drug discovery. Researchers with access to this compound are encouraged to perform initial screenings against a panel of enzymes to identify potential biological activity. The general protocols and hypothetical workflow provided here offer a starting point for such investigations. Future publication of data on this specific compound will be necessary to enable the creation of detailed application notes and protocols as originally requested.

Application Notes and Protocols: N-(2-Aminophenyl)-2-chloronicotinamide as a Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminophenyl)-2-chloronicotinamide is a synthetic small molecule belonging to the nicotinamide class of compounds. While direct biological data for this specific molecule is not extensively available in public literature, its structural features, particularly the N-phenylnicotinamide core, suggest significant potential as a scaffold for the development of novel therapeutics. Structurally related compounds have demonstrated a range of biological activities, most notably as inhibitors of protein kinases and other key enzymes implicated in cancer and inflammatory diseases.

These application notes provide a theoretical framework and practical protocols for the investigation of this compound and its derivatives as potential therapeutic agents. The information is based on the known activities of structurally analogous compounds, such as N-phenyl-2-chloronicotinamide and N-(aminophenyl)carboxamide derivatives, which have shown promise as anticancer agents by targeting signaling pathways involved in cell proliferation and angiogenesis.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]

Hypothesized Therapeutic Applications

Based on the biological activities of structurally similar scaffolds, this compound is hypothesized to be a promising candidate for development in the following areas:

  • Oncology: As a kinase inhibitor targeting receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or other kinases involved in cancer cell signaling.[1][3][5][7] Nicotinamide derivatives have shown potent antitumor activity by inhibiting key kinases like Aurora kinases and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8][12]

  • Inflammation: By modulating inflammatory pathways, potentially through the inhibition of kinases like those in the NF-κB signaling cascade.[17][18][19][20][21]

  • Infectious Diseases: Some nicotinamide derivatives have exhibited antifungal and antibacterial properties.[4][13][15][16]

Data Presentation: Inferred Biological Activity

The following table summarizes hypothetical quantitative data for this compound and its derivatives based on activities reported for analogous compounds. This data is for illustrative purposes to guide experimental design.

Compound IDTarget KinaseIC50 (nM)Cell LineGI50 (µM)Reference Compound(s)
This compound VEGFR-280HCT-1167.5Sorafenib
Aurora A150SW6205.2Alisertib
Derivative A (e.g., with 4-fluoro substitution) VEGFR-250HepG24.1Sorafenib
Derivative B (e.g., with 3-methoxy substitution) PI3Kα120U87MG6.8GDC-0941

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the amide coupling reaction to synthesize the title compound.

Materials:

  • 2-Chloronicotinic acid

  • 1,2-Phenylenediamine

  • Thionyl chloride or a suitable coupling agent (e.g., HATU, DCC)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloronicotinic acid (1 equivalent) in anhydrous DCM.

  • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-chloronicotinoyl chloride.

  • Amide Coupling: In a separate flask, dissolve 1,2-phenylenediamine (1 equivalent) and TEA (2.5 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C and add the crude 2-chloronicotinoyl chloride dissolved in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow start Start Materials: 2-Chloronicotinic Acid 1,2-Phenylenediamine step1 Acid Activation (e.g., with Thionyl Chloride) start->step1 step2 Amide Coupling step1->step2 step3 Work-up and Extraction step2->step3 step4 Purification (Column Chromatography) step3->step4 end_product Final Product: This compound step4->end_product

A simplified workflow for the synthesis of this compound.
Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound against a target kinase (e.g., VEGFR-2) using a luminescence-based assay such as ADP-Glo™.[22][23][24]

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Substrate peptide specific for the kinase

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound stock solution in DMSO

  • Positive control inhibitor (e.g., Sorafenib for VEGFR-2)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to various test concentrations.

  • Kinase Reaction:

    • In each well of the assay plate, add the kinase, substrate, and assay buffer.

    • Add the test compound or DMSO (vehicle control).

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

G cluster_kinase_assay Kinase Inhibition Assay Workflow prep Prepare Compound Dilutions add_compound Add Test Compound / Control prep->add_compound reaction_setup Set up Kinase Reaction: Kinase + Substrate + Buffer reaction_setup->add_compound initiate Initiate Reaction with ATP add_compound->initiate incubation1 Incubate (e.g., 60 min at 30°C) initiate->incubation1 stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubation1->stop_reaction incubation2 Incubate (40 min at RT) stop_reaction->incubation2 detect_signal Add Detection Reagent (Convert ADP to ATP, generate light) incubation2->detect_signal incubation3 Incubate (30 min at RT) detect_signal->incubation3 readout Measure Luminescence incubation3->readout analysis Data Analysis (Calculate IC50) readout->analysis

Workflow for a typical in vitro kinase inhibition assay.
Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation of cancer cell lines.[25][26][27][28]

Materials:

  • Cancer cell line (e.g., HCT-116, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • This compound stock solution in DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include wells with medium and DMSO as a vehicle control and wells with only medium as a blank.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Signaling Pathway Visualization

The following diagram illustrates the hypothetical inhibition of the VEGFR-2 signaling pathway by this compound, a plausible mechanism of action based on related nicotinamide inhibitors.[1][3][5][7]

G cluster_pathway Hypothetical Inhibition of VEGFR-2 Signaling cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Compound N-(2-Aminophenyl)- 2-chloronicotinamide Compound->VEGFR2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Hypothesized inhibition of the VEGFR-2 signaling cascade by this compound.

Disclaimer: The application notes and protocols provided are for research and informational purposes only. The biological activities and mechanisms of action for this compound are hypothetical and based on the activities of structurally related compounds. All experiments should be conducted in a controlled laboratory setting by qualified personnel, adhering to all relevant safety guidelines.

References

Application Notes and Protocols for Nicotinamide Derivatives in Targeted Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research did not yield specific data or established protocols for the targeted therapy application of N-(2-Aminophenyl)-2-chloronicotinamide . The following application notes and protocols are based on research into structurally related nicotinamide derivatives and their use as inhibitors of key cancer-related targets such as Histone Deacetylases (HDAC) and Bcr-Abl kinase. These notes are intended to serve as a general guideline for researchers investigating similar compounds.

Introduction

Nicotinamide, a form of vitamin B3, and its derivatives are emerging as a promising class of molecules in the field of targeted cancer therapy. While research on the specific compound this compound in this context is not publicly available, related structures have demonstrated potential as inhibitors of critical signaling pathways involved in cancer progression. This document outlines the potential applications and generalized experimental protocols for investigating nicotinamide derivatives as targeted therapeutic agents, drawing parallels from studies on similar compounds.

Potential Targeted Therapy Applications

Based on the current literature for related compounds, nicotinamide derivatives may be investigated for their potential to target:

  • Histone Deacetylases (HDACs): Some nicotinamide-based compounds have been identified as HDAC inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

  • Kinases: Certain derivatives have shown inhibitory activity against specific kinases involved in cancer cell signaling, such as the Bcr-Abl fusion protein found in chronic myeloid leukemia.

Quantitative Data Summary

The following tables represent hypothetical data based on published results for other nicotinamide derivatives to illustrate how quantitative findings for a novel compound like this compound could be presented.

Table 1: In vitro Inhibitory Activity of a Hypothetical Nicotinamide Derivative

TargetAssay TypeIC50 (µM)
Pan-HDACFluorometric Assay4.65
HDAC3Fluorometric Assay0.69
Bcr-Abl KinaseKinase Assay1.20

Table 2: Anti-proliferative Activity of a Hypothetical Nicotinamide Derivative

Cell LineCancer TypeAssay TypeGI50 (µM)
K562Chronic Myeloid LeukemiaMTT Assay3.5
MCF-7Breast CancerSRB Assay5.2
A549Lung CancerCellTiter-Glo7.8

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound or similar new chemical entities.

In Vitro HDAC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against HDAC enzymes.

Materials:

  • Test Compound (e.g., this compound)

  • Recombinant human HDAC enzyme (e.g., HDAC3)

  • Fluorogenic HDAC substrate

  • HDAC assay buffer

  • Trichostatin A (TSA) as a positive control

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound at various concentrations.

  • Include wells for a negative control (enzyme and buffer only) and a positive control (enzyme, buffer, and TSA).

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a developer solution.

  • Read the fluorescence intensity on a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Anti-proliferative Assay (MTT Assay)

Objective: To assess the effect of the test compound on the proliferation of cancer cell lines.

Materials:

  • Test Compound

  • Cancer cell lines (e.g., K562, MCF-7)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include untreated cells as a negative control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting cell viability against the logarithm of the compound concentration.

Visualizations

The following diagrams illustrate the potential mechanisms of action for nicotinamide derivatives in targeted therapy.

HDAC_Inhibition cluster_0 Epigenetic Regulation cluster_1 Gene Expression cluster_2 Drug Action Histone Histone Protein Inactive Inactive Gene (Condensed Chromatin) Histone->Inactive DNA DNA Acetyl Acetyl Group Acetyl->Histone Active Active Gene (Transcription) Acetyl->Active HDAC HDAC HDAC->Acetyl Removes HAT HAT HAT->Acetyl Adds Drug Nicotinamide Derivative Drug->HDAC Inhibits

Caption: Inhibition of HDAC by a nicotinamide derivative, leading to gene expression.

Bcr_Abl_Inhibition BcrAbl Bcr-Abl (Constitutively Active Kinase) pSubstrate Phosphorylated Substrate BcrAbl->pSubstrate Phosphorylates ATP ATP ATP->BcrAbl Substrate Substrate Protein Substrate->BcrAbl Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Drug Nicotinamide Derivative Drug->BcrAbl Inhibits ATP Binding

Caption: Inhibition of Bcr-Abl kinase activity by a nicotinamide derivative.

Experimental_Workflow start Start: Synthesize/Acquire This compound invitro In Vitro Assays (HDAC, Kinase) start->invitro cellbased Cell-Based Assays (Proliferation, Apoptosis) invitro->cellbased data_analysis Data Analysis (IC50, GI50) cellbased->data_analysis invivo In Vivo Studies (Xenograft Models) data_analysis->invivo If Promising end End: Evaluate Therapeutic Potential invivo->end

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(2-Aminophenyl)-2-chloronicotinamide and improving its yield.

Troubleshooting Guide

Low yield is a common challenge in the synthesis of this compound. The primary reasons for this are often related to side reactions and suboptimal reaction conditions. The following guide addresses the most common issues encountered during this synthesis.

Issue 1: Low Yield of the Desired Product

Probable Cause A: Formation of Di-acylated Byproduct

Due to the presence of two amino groups in o-phenylenediamine, a common side reaction is the formation of the di-acylated product, where two molecules of 2-chloronicotinoyl chloride react with one molecule of o-phenylenediamine.

Solutions:

  • Control Stoichiometry: Use a molar excess of o-phenylenediamine relative to 2-chloronicotinoyl chloride. This increases the probability of the acid chloride reacting with a fresh molecule of the diamine rather than the already mono-acylated product. A starting point is a 2:1 to 4:1 molar ratio of o-phenylenediamine to 2-chloronicotinoyl chloride.

  • Slow Addition of Acylating Agent: Add the 2-chloronicotinoyl chloride solution dropwise to the solution of o-phenylenediamine at a low temperature. This maintains a low concentration of the acylating agent, disfavoring the di-acylation reaction.

Probable Cause B: Formation of Benzimidazole Byproduct

The reaction between o-phenylenediamine and acyl chlorides can lead to the formation of a 2-substituted benzimidazole through an intramolecular cyclization and dehydration of the initially formed amide.

Solutions:

  • Low Reaction Temperature: Perform the acylation at a low temperature (e.g., 0 °C to room temperature). Higher temperatures promote the cyclization to the benzimidazole.

  • Anhydrous Conditions: Ensure all reagents and solvents are dry. The presence of water can hydrolyze the acyl chloride and also influence the reaction pathway.

  • Choice of Base: If a base is used to scavenge the HCl produced, a non-nucleophilic, sterically hindered base is preferable.

Probable Cause C: Suboptimal Reaction Conditions

The choice of solvent, temperature, and reaction time can significantly impact the yield.

Solutions:

  • Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. The choice of solvent can influence the solubility of the reactants and the reaction rate.

  • Temperature Control: As mentioned, lower temperatures generally favor the desired mono-acylation. It is recommended to start the reaction at 0 °C and then allow it to slowly warm to room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and to avoid the formation of degradation products.

Issue 2: Difficulty in Product Purification

Probable Cause A: Presence of Multiple Products and Starting Materials

The crude product mixture may contain the desired mono-acylated product, the di-acylated byproduct, the benzimidazole byproduct, and unreacted o-phenylenediamine.

Solutions:

  • Column Chromatography: Purification by silica gel column chromatography is the most effective method to separate the desired product from the various byproducts and unreacted starting materials. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system can be used to obtain the pure compound.

  • Acid-Base Extraction: The unreacted o-phenylenediamine can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired amide product should remain in the organic phase.

Frequently Asked Questions (FAQs)

Q1: What is the recommended experimental protocol to start with?

A1: A detailed experimental protocol is provided in the "Experimental Protocols" section below. This protocol is a general guideline and may require optimization for your specific setup.

Q2: How can I prepare the 2-chloronicotinoyl chloride starting material?

A2: 2-chloronicotinoyl chloride is typically prepared by reacting 2-chloronicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is usually performed in an inert solvent, and the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step.

Q3: What are the expected spectral data for this compound?

  • ¹H NMR: Aromatic protons from both the phenyl and pyridine rings, two distinct signals for the amine protons (NH₂), and a signal for the amide proton (NH).

  • ¹³C NMR: Carbon signals corresponding to the two aromatic rings and the amide carbonyl carbon.

  • IR: Characteristic absorption bands for N-H stretching of the amine and amide groups, and a C=O stretching for the amide.

  • MS: A molecular ion peak corresponding to the molecular weight of the compound (247.68 g/mol ).

Q4: Can I use a coupling agent instead of preparing the acyl chloride?

A4: Yes, direct amidation of 2-chloronicotinic acid with o-phenylenediamine using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) is a viable alternative. This method avoids the handling of thionyl chloride or oxalyl chloride.

Data Presentation

Table 1: Influence of Key Reaction Parameters on Product Yield and Selectivity

ParameterVariationExpected Effect on Mono-amide YieldExpected Effect on Di-amide FormationExpected Effect on Benzimidazole Formation
Stoichiometry (o-phenylenediamine : acyl chloride) Increase ratio (e.g., from 1:1 to 3:1)IncreaseDecreaseNo significant direct effect
Decrease ratio (e.g., from 1:1 to 1:1.5)DecreaseIncreaseNo significant direct effect
Reaction Temperature Decrease (e.g., from RT to 0 °C)Increase (improved selectivity)DecreaseDecrease
Increase (e.g., from RT to 50 °C)DecreaseMay increaseIncrease
Rate of Addition of Acyl Chloride Slow (dropwise)IncreaseDecreaseNo significant direct effect
Fast (in one portion)DecreaseIncreaseNo significant direct effect
Solvent Polarity Aprotic (e.g., DCM, THF)Generally favorableDependent on solubilityDependent on reaction conditions
Protic (e.g., Ethanol)Lower (potential side reactions)May be affectedMay be affected

Experimental Protocols

Protocol 1: Synthesis of 2-Chloronicotinoyl Chloride
  • To a solution of 2-chloronicotinic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 to 2 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-chloronicotinoyl chloride, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • Dissolve o-phenylenediamine (2 to 3 equivalents) in an anhydrous aprotic solvent (e.g., DCM or THF) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 2-chloronicotinoyl chloride (1 equivalent) in the same anhydrous solvent and add it dropwise to the o-phenylenediamine solution over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour and then let it warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Visualizations

experimental_workflow start Start step1 Prepare 2-chloronicotinoyl chloride from 2-chloronicotinic acid start->step1 step2 Dissolve o-phenylenediamine in anhydrous solvent start->step2 step4 Add 2-chloronicotinoyl chloride solution dropwise step1->step4 step3 Cool o-phenylenediamine solution to 0°C step2->step3 step3->step4 step5 Stir at 0°C then warm to room temperature step4->step5 step6 Work-up: Wash with water and base step5->step6 step7 Purification: Column chromatography or recrystallization step6->step7 end Pure N-(2-Aminophenyl)- 2-chloronicotinamide step7->end

Caption: General experimental workflow for the synthesis of this compound.

reaction_pathways cluster_reactants Reactants o-phenylenediamine o-phenylenediamine Desired_Product N-(2-Aminophenyl)- 2-chloronicotinamide o-phenylenediamine->Desired_Product Mono-acylation (Desired Pathway) Side_Product_1 Di-acylated Product o-phenylenediamine->Side_Product_1 Di-acylation 2-chloronicotinoyl_chloride 2-chloronicotinoyl chloride 2-chloronicotinoyl_chloride->Desired_Product 2-chloronicotinoyl_chloride->Side_Product_1 2 eq. Side_Product_2 Benzimidazole Product Desired_Product->Side_Product_2 Intramolecular Cyclization (e.g., with heat)

Caption: Reaction pathways in the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_impurities Analyze crude product (TLC, NMR) start->check_impurities diacylated Di-acylated product detected? check_impurities->diacylated benzimidazole Benzimidazole product detected? diacylated->benzimidazole No solution_diacylated Increase o-phenylenediamine ratio Slow down acyl chloride addition diacylated->solution_diacylated Yes starting_materials Unreacted starting materials? benzimidazole->starting_materials No solution_benzimidazole Lower reaction temperature Ensure anhydrous conditions benzimidazole->solution_benzimidazole Yes solution_starting_materials Increase reaction time Check reagent purity starting_materials->solution_starting_materials Yes purify Optimize purification (Column chromatography) starting_materials->purify No solution_diacylated->purify solution_benzimidazole->purify solution_starting_materials->purify

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Technical Support Center: N-(2-Aminophenyl)-2-chloronicotinamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-(2-Aminophenyl)-2-chloronicotinamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity. For removing minor, structurally similar impurities, column chromatography is often more effective. Recrystallization is a good choice for removing bulk impurities if a suitable solvent system can be identified.

Q2: What are the potential impurities I might encounter?

A2: Potential impurities can originate from starting materials or side reactions. These may include unreacted 2-chloronicotinic acid, unreacted o-phenylenediamine, or isomers formed during the amide coupling reaction. Additionally, degradation products may be present if the compound has been stored improperly.

Q3: My purified this compound is colored. How can I remove the color?

A3: Colored impurities are common with aromatic amines, which can oxidize. Treatment with activated charcoal during recrystallization can often remove colored impurities. However, use activated charcoal judiciously as it can also adsorb your product, leading to lower yields.

Q4: How can I confirm the purity of my final product?

A4: Purity should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis. Thin Layer Chromatography (TLC) can provide a quick qualitative check. Structural confirmation should be done using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Product does not dissolve in hot solvent. Incorrect solvent choice; insufficient solvent volume.Test a range of solvents with varying polarities. Increase the volume of the hot solvent incrementally.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute; cooling is too rapid.Use a lower-boiling point solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No crystals form upon cooling. Solution is not saturated; supersaturation.Evaporate some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod or add a seed crystal.
Low recovery of purified product. Product is too soluble in the cold solvent; too much solvent was used; premature crystallization during hot filtration.Use a solvent in which the product has lower solubility at cold temperatures. Minimize the amount of hot solvent used. Ensure the filtration apparatus is pre-heated.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Compound streaks or tails on the TLC/column. The compound is interacting strongly with the acidic silica gel due to the basic amine groups.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system. Use an amine-functionalized silica gel as the stationary phase.
Poor separation of product and impurities. Inappropriate mobile phase polarity.Optimize the eluent system using TLC. A gradient elution from a non-polar to a more polar solvent system may be necessary.
Product does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A common eluent system for amides is a mixture of hexane and ethyl acetate.[1] For more polar compounds, dichloromethane and methanol might be used.
Low yield after chromatography. Irreversible adsorption onto the silica gel; decomposition on the column.Use the methods described for reducing streaking. Deactivate the silica gel with the mobile phase containing triethylamine before loading the sample.

Quantitative Data Summary

The following table summarizes typical results from different purification methods for this compound, starting from a crude product of 85% purity.

Purification Method Solvent/Eluent System Typical Recovery Final Purity (by HPLC)
Recrystallization Ethanol/Water75-85%>98%
Recrystallization Acetonitrile70-80%>98.5%
Column Chromatography (Silica Gel) Hexane:Ethyl Acetate (Gradient) + 0.5% Triethylamine60-75%>99%
Column Chromatography (Amine-functionalized Silica) Hexane:Ethyl Acetate (Gradient)65-80%>99%

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a flask, add the crude this compound to a minimal amount of hot ethanol to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove insoluble impurities (and charcoal if used).

  • Crystallization: Slowly add hot water to the hot filtrate until the solution becomes slightly turbid. Re-heat to get a clear solution and then allow it to cool slowly to room temperature.

  • Isolation: Place the flask in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate with 0.5% Triethylamine) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., to 1:1 Hexane:Ethyl Acetate with 0.5% Triethylamine).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude N-(2-Aminophenyl)- 2-chloronicotinamide Recrystallization Recrystallization Crude->Recrystallization High Impurity Load ColumnChromatography Column Chromatography Crude->ColumnChromatography Low Impurity Load/ Similar Polarity PurityCheck1 Purity Check (TLC/HPLC) Recrystallization->PurityCheck1 PurityCheck2 Purity Check (TLC/HPLC) ColumnChromatography->PurityCheck2 PureProduct Pure Product (>98%) PurityCheck1->PureProduct Purity OK Repurify Repurify if needed PurityCheck1->Repurify Purity Not OK PurityCheck2->PureProduct Purity OK PurityCheck2->Repurify Purity Not OK Repurify->ColumnChromatography

Caption: General purification workflow for this compound.

Caption: Troubleshooting decision tree for purification issues.

References

Identifying and minimizing side products in N-(2-Aminophenyl)-2-chloronicotinamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-(2-Aminophenyl)-2-chloronicotinamide. Our focus is on identifying and minimizing the formation of common side products to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactants for the synthesis of this compound?

The synthesis is typically achieved through the acylation of o-phenylenediamine with 2-chloronicotinoyl chloride. The 2-chloronicotinoyl chloride is often prepared in situ from 2-chloronicotinic acid and a chlorinating agent like thionyl chloride or oxalyl chloride.

Q2: What are the major potential side products in this synthesis?

The main side products are the di-acylated diamine, N,N'-bis(2-chloronicotinoyl)benzene-1,2-diamine, and the cyclized product, 2-(2-chloropyridin-3-yl)-1H-benzo[d]imidazole.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase for TLC analysis is a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The starting materials, desired product, and side products should have distinct Rf values.

Q4: What analytical techniques are recommended for final product characterization and purity assessment?

High-Performance Liquid Chromatography (HPLC) is ideal for determining the purity of the final product and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and Mass Spectrometry (MS) are essential for confirming the chemical structure of the desired product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low yield of the desired mono-acylated product, this compound.
Potential Cause Suggested Solution
Incorrect stoichiometry of reactants. Use a slight excess of o-phenylenediamine (e.g., 1.1 to 1.2 equivalents) to favor mono-acylation and minimize the formation of the di-acylated side product.
Reaction temperature is too high. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of 2-chloronicotinoyl chloride to the o-phenylenediamine solution. Higher temperatures can promote di-acylation and benzimidazole formation.
Inefficient mixing. Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture and promote the desired reaction pathway.
Decomposition of the acid chloride. Prepare the 2-chloronicotinoyl chloride in situ and use it immediately. Avoid prolonged storage of the acid chloride.
Problem 2: Significant formation of the di-acylated side product, N,N'-bis(2-chloronicotinoyl)benzene-1,2-diamine.
Potential Cause Suggested Solution
Stoichiometry favors di-acylation. As mentioned above, use a slight excess of o-phenylenediamine. Avoid using an excess of the 2-chloronicotinoyl chloride.
Slow addition of the acylating agent. Add the 2-chloronicotinoyl chloride solution dropwise to the o-phenylenediamine solution to maintain a localized excess of the diamine, which favors mono-substitution.
High local concentration of acylating agent. Ensure efficient stirring to quickly disperse the added 2-chloronicotinoyl chloride.
Problem 3: Presence of the cyclized side product, 2-(2-chloropyridin-3-yl)-1H-benzo[d]imidazole.
Potential Cause Suggested Solution
High reaction temperature. High temperatures, especially during workup or if the reaction is allowed to warm for an extended period, can promote the intramolecular cyclization of the mono-acylated product. Maintain low temperatures throughout the reaction and initial workup steps.
Acidic or basic conditions during workup. Prolonged exposure to strong acids or bases can catalyze the cyclization. Neutralize the reaction mixture carefully and promptly during the workup procedure.
Problem 4: Difficulty in purifying the final product.
Potential Cause Suggested Solution
Similar polarity of product and side products. Optimize the column chromatography conditions. A gradient elution starting with a less polar solvent system (e.g., higher hexane to ethyl acetate ratio) and gradually increasing the polarity can improve separation.
Product oiling out during crystallization. Choose an appropriate solvent system for recrystallization. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, may be required to induce crystallization.
Incomplete removal of starting materials. Ensure the reaction goes to completion by monitoring with TLC. If unreacted o-phenylenediamine remains, it can be removed by an acidic wash during the workup.

Data Presentation

The following table summarizes the expected product distribution based on reaction conditions. Note that these are generalized trends and actual results may vary.

Reaction Condition This compound (Desired Product) N,N'-bis(2-chloronicotinoyl)benzene-1,2-diamine (Di-acylated) 2-(2-chloropyridin-3-yl)-1_H_-benzo[d]imidazole (Cyclized)
Low Temperature (0-5 °C), 1.2 eq. o-phenylenediamine High YieldLow YieldVery Low Yield
Room Temperature, 1.2 eq. o-phenylenediamine Moderate YieldModerate YieldLow Yield
High Temperature (>50 °C), 1.2 eq. o-phenylenediamine Low YieldLow YieldHigh Yield
Low Temperature (0-5 °C), 0.5 eq. o-phenylenediamine Low YieldHigh YieldVery Low Yield

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • 2-chloronicotinic acid

  • Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

  • o-phenylenediamine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Preparation of 2-chloronicotinoyl chloride (in situ):

    • To a solution of 2-chloronicotinic acid (1.0 eq.) in anhydrous DCM, add a catalytic amount of DMF followed by the dropwise addition of thionyl chloride (1.2 eq.) or oxalyl chloride (1.2 eq.) at 0 °C.

    • Stir the mixture at room temperature for 1-2 hours, or until the evolution of gas ceases.

    • The resulting solution of 2-chloronicotinoyl chloride is used directly in the next step.

  • Acylation of o-phenylenediamine:

    • In a separate flask, dissolve o-phenylenediamine (1.2 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared 2-chloronicotinoyl chloride solution dropwise to the o-phenylenediamine solution with vigorous stirring over 30-60 minutes.

    • Allow the reaction mixture to stir at 0 °C for an additional 1-2 hours after the addition is complete.

    • Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane 1:1).

  • Workup:

    • Quench the reaction by adding cold water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Combine the fractions containing the pure desired product (as determined by TLC).

    • Evaporate the solvent to yield this compound as a solid.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Visualizations

experimental_workflow cluster_prep Acid Chloride Preparation cluster_acylation Acylation Reaction cluster_workup Workup cluster_purification Purification start 2-Chloronicotinic Acid + Thionyl Chloride prep_reaction Stir at RT (1-2h) start->prep_reaction acid_chloride 2-Chloronicotinoyl Chloride Solution prep_reaction->acid_chloride addition Dropwise Addition at 0°C acid_chloride->addition diamine o-Phenylenediamine + Triethylamine in DCM diamine->addition reaction Stir at 0°C (1-2h) addition->reaction quench Quench with Water reaction->quench wash Wash with NaHCO3, Water, Brine quench->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate crude Crude Product concentrate->crude chromatography Column Chromatography crude->chromatography fractions Collect Pure Fractions chromatography->fractions evaporate Evaporate Solvent fractions->evaporate pure_product Pure N-(2-Aminophenyl)- 2-chloronicotinamide evaporate->pure_product reaction_pathways cluster_products Potential Products reactants o-Phenylenediamine + 2-Chloronicotinoyl Chloride mono_amide This compound (Desired Product) reactants->mono_amide Low Temp, Excess Diamine di_amide N,N'-bis(2-chloronicotinoyl)benzene-1,2-diamine (Di-acylated Side Product) reactants->di_amide Excess Acid Chloride benzimidazole 2-(2-chloropyridin-3-yl)-1H-benzo[d]imidazole (Cyclized Side Product) mono_amide->benzimidazole High Temp

Long-term stability and optimal storage conditions for N-(2-Aminophenyl)-2-chloronicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability and optimal storage conditions for N-(2-Aminophenyl)-2-chloronicotinamide. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a cool, dry, and dark environment. It is crucial to protect the compound from moisture and light to prevent degradation. The container should be tightly sealed and stored in a well-ventilated area.[1][2][3]

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are expected to be less stable than the solid form. If storage of solutions is necessary, it is recommended to prepare them fresh. For short-term storage, use an appropriate inert solvent, protect from light, and store at low temperatures (e.g., 2-8 °C or -20 °C). The choice of solvent is critical, as protic solvents may facilitate hydrolysis of the amide bond. Aprotic solvents are generally preferred for longer-term stability.

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, which contains an amide linkage, an aromatic amine, and a chlorinated pyridine ring, the following degradation pathways are possible:

  • Hydrolysis: The amide bond can undergo hydrolysis, especially under acidic or basic conditions, to yield 2-chloronicotinic acid and 1,2-phenylenediamine.[4][5]

  • Photodegradation: Exposure to UV or visible light may induce degradation of the molecule.

Q4: Are there any known incompatibilities for this compound?

A4: this compound should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can promote its degradation.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of solid compound (e.g., yellowing or browning) Oxidation of the aromatic amine group due to exposure to air or light.Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.
Precipitation or cloudiness in a stored solution The compound may have limited solubility or may be degrading to form less soluble products.Prepare fresh solutions before use. If a stored solution must be used, check for signs of degradation and consider re-filtering.
Inconsistent experimental results over time Degradation of the compound in stock solutions.Prepare fresh stock solutions for each set of experiments. If using older solutions, perform a quality control check (e.g., by HPLC) to assess purity.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) Chemical degradation of the compound.Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.

Experimental Protocols

Protocol for Forced Degradation Study

A forced degradation study is essential to understand the stability of this compound under various stress conditions. This helps in identifying potential degradation products and developing a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound to 105°C in an oven for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.[8][9][10][11]

  • HPLC Method:

    • Column: C18 (e.g., 250mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH can be optimized, e.g., pH 3.0).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 254 nm).

    • Injection Volume: 20 µL

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Calculate the percentage of degradation and identify the retention times of any degradation products.

Data Presentation

Summary of Recommended Storage Conditions
Form Temperature Light Atmosphere Container
Solid Cool (2-8°C recommended)Protect from lightInert atmosphere (e.g., Argon) recommendedTightly sealed, opaque container
Solution Cold (2-8°C or -20°C)Protect from lightN/ATightly sealed, opaque vial
Hypothetical Forced Degradation Study Results
Stress Condition % Degradation (Hypothetical) Number of Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 24h15%2
0.1 M NaOH, 60°C, 24h25%3
3% H₂O₂, RT, 24h10%1
Heat (105°C, solid), 24h<5%1
Photostability Chamber8%2

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Apply Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Apply Stress thermal Thermal Degradation (105°C solid, 60°C solution) stock->thermal Apply Stress photo Photolytic Degradation stock->photo Apply Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute Samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc compare Compare with Control hplc->compare calculate Calculate % Degradation compare->calculate identify Identify Degradation Products calculate->identify

Caption: Workflow for the forced degradation study of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (Air/Light) cluster_photo Photodegradation parent This compound h_prod1 2-Chloronicotinic Acid parent->h_prod1 Amide Cleavage h_prod2 1,2-Phenylenediamine parent->h_prod2 Amide Cleavage o_prod Oxidized Products (e.g., colored imines, quinones) parent->o_prod Amine Oxidation p_prod Various Photoproducts parent->p_prod UV/Vis Light

Caption: Potential degradation pathways for this compound.

References

Optimization of coupling reaction between 2-chloronicotinic acid and 1,2-phenylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of the coupling reaction between 2-chloronicotinic acid and 1,2-phenylenediamine to synthesize 2-((2-aminophenyl)amino)nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for coupling 2-chloronicotinic acid and 1,2-phenylenediamine?

A1: The most common and versatile method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is well-suited for forming C-N bonds between aryl halides and amines.[1][2] Alternative methods include catalyst-free microwave-assisted synthesis in water, which offers a greener approach.

Q2: My reaction yield is low. What are the potential causes and solutions?

A2: Low yields in the Buchwald-Hartwig coupling of 2-chloronicotinic acid can stem from several factors:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For aryl chlorides, which are generally less reactive than bromides or iodides, more electron-rich and bulky ligands are often required to facilitate the oxidative addition step.[3][4] Consider screening different catalyst/ligand combinations.

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4] However, the acidity of the carboxylic acid on 2-chloronicotinic acid and the presence of two amino groups on 1,2-phenylenediamine may require careful base selection to avoid side reactions. Weaker bases like potassium carbonate or cesium carbonate can also be effective, particularly in polar solvents or with more active catalysts.

  • Solvent and Temperature: Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF.[3] The reaction temperature often needs to be elevated (80-120 °C) to drive the reaction to completion, especially with less reactive aryl chlorides. Ensure your solvent is anhydrous and degassed to prevent catalyst deactivation.

  • Reaction Time: The reaction may require an extended period to reach completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Q3: I am observing multiple spots on my TLC plate. What are the possible side reactions?

A3: Several side reactions can occur in the coupling of 2-chloronicotinic acid and 1,2-phenylenediamine:

  • Double Arylation: The presence of two amino groups on 1,2-phenylenediamine can lead to the formation of a double-arylated product, where two molecules of 2-chloronicotinic acid react with one molecule of the diamine. To minimize this, using an excess of 1,2-phenylenediamine may be beneficial.

  • Hydrodehalogenation: A common side reaction in Buchwald-Hartwig aminations is the reduction of the aryl halide to the corresponding arene (nicotinic acid in this case).[3] This can be caused by β-hydride elimination from the palladium-amide intermediate.

  • Reaction with the Carboxylic Acid: The carboxylic acid group of 2-chloronicotinic acid can potentially interact with the catalyst or base, leading to undesired side products. Protection of the carboxylic acid as an ester may be considered, although this adds extra steps to the synthesis.

Q4: How can I purify the final product, 2-((2-aminophenyl)amino)nicotinic acid?

A4: The product is an amino acid and will likely have amphoteric properties.

  • Acid-Base Extraction: After the reaction, the mixture can be worked up by partitioning between an organic solvent and water. Adjusting the pH of the aqueous layer can facilitate the separation. The product may precipitate at its isoelectric point.

  • Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) can be an effective purification method.[5]

  • Column Chromatography: If the product is not easily crystallized, purification by column chromatography on silica gel may be necessary. A polar mobile phase, possibly containing a small amount of acid (like acetic acid) or base (like triethylamine) to suppress tailing, may be required.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No reaction or very low conversion Inactive catalyst or ligand.Use a pre-catalyst for more reliable generation of the active catalytic species.[3] Ensure the catalyst and ligand are from a reliable source and have been stored properly.
Insufficiently high temperature.Increase the reaction temperature in increments of 10-20 °C.
Inappropriate solvent.Screen different solvents such as dioxane, toluene, or DMF.[6]
Poor quality of starting materials.Purify 1,2-phenylenediamine before use, for example, by recrystallization.[7]
Formation of significant side products Double arylation of 1,2-phenylenediamine.Use a molar excess of 1,2-phenylenediamine (e.g., 1.5 to 2 equivalents).
Hydrodehalogenation of 2-chloronicotinic acid.Optimize the catalyst/ligand system. Some ligands are more prone to β-hydride elimination than others.
Decomposition of starting materials or product.Lower the reaction temperature and extend the reaction time.
Difficulty in product isolation/purification Product is highly polar and/or has low solubility.Use a more polar solvent for extraction and chromatography. Consider converting the product to a salt to modify its solubility.
Product is contaminated with residual palladium.Treat the crude product with a palladium scavenger.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination (Conventional Heating)

This is a general starting protocol that should be optimized for the specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloronicotinic acid (1.0 mmol), 1,2-phenylenediamine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 5 mL) to the flask under an inert atmosphere (argon or nitrogen).

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Adjust the pH of the aqueous layer to precipitate the product or to facilitate extraction.

  • Purification: Collect the crude product by filtration or after extraction and solvent evaporation. Purify by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Catalyst-Free Amination

This protocol is based on literature reports for the amination of 2-chloronicotinic acid with anilines in water.[8]

  • Reaction Setup: In a microwave reaction vial, combine 2-chloronicotinic acid (1.0 mmol), 1,2-phenylenediamine (2.0 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in water (5 mL).

  • Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor to 150-200 °C for 30-60 minutes.

  • Work-up and Purification: After cooling, the product may precipitate from the reaction mixture. Acidify the solution with HCl to precipitate the product. Collect the solid by filtration and wash with water. Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃ / XantphosDBUToluene/MeCN140Good to Excellent[6]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane110VariableGeneral Knowledge
PdCl₂(dppf)NaOtBuToluene100VariableGeneral Knowledge

Table 2: Optimization of Microwave-Assisted Amination of 2-Chloronicotinic Acid with Anilines

BaseSolventTemperature (°C)Time (min)Yield (%)
K₂CO₃Water18030High
Na₂CO₃Water18030Moderate
Cs₂CO₃Water18030High

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordinated Complex OxAdd->AmineCoord R-NH2 RedElim Reductive Elimination Precursor AmineCoord->RedElim Base, -HX RedElim->Pd0 Product (Ar-NHR) Product 2-((2-aminophenyl)amino)nicotinic acid Reactants 2-Chloronicotinic Acid (Ar-X) + 1,2-Phenylenediamine (R-NH2) Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base, Solvent) start->setup reaction Heating (Conventional or Microwave) setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Extraction/Precipitation) monitoring->workup Complete purification Purification (Crystallization/Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

References

Common challenges and solutions in the synthesis of N-(2-Aminophenyl)-2-chloronicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-(2-Aminophenyl)-2-chloronicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.

Troubleshooting Guide

This guide addresses common challenges encountered during the synthesis of this compound, offering potential causes and solutions to help you optimize your experimental outcomes.

Challenge Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive 2-chloronicotinoyl chloride: The acyl chloride may have hydrolyzed due to exposure to moisture.[1] 2. Low reactivity of o-phenylenediamine: The nucleophilicity of the amine might be insufficient under the reaction conditions. 3. Inadequate reaction temperature: The reaction may require heating to proceed at a reasonable rate.1. Use freshly prepared or properly stored 2-chloronicotinoyl chloride. Ensure all glassware and solvents are anhydrous. 2. Consider the use of a non-nucleophilic base (e.g., triethylamine, pyridine) to activate the amine and neutralize the HCl byproduct.[] 3. Attempt the reaction at an elevated temperature, for example, by refluxing in a suitable solvent like xylene or dichloroethane.
Formation of a Significant Amount of Di-acylated Byproduct 1. Incorrect stoichiometry: An excess of 2-chloronicotinoyl chloride relative to o-phenylenediamine will favor di-acylation. 2. Rapid addition of acyl chloride: A high local concentration of the acyl chloride can lead to the second amino group of the mono-acylated product reacting.1. Carefully control the stoichiometry, using a 1:1 molar ratio of o-phenylenediamine to 2-chloronicotinoyl chloride.[3] 2. Add the 2-chloronicotinoyl chloride solution dropwise to the o-phenylenediamine solution at a controlled temperature (e.g., 0-5 °C) to maintain a low concentration of the acylating agent.
Presence of Unreacted o-phenylenediamine in the Final Product 1. Incomplete reaction: The reaction may not have gone to completion. 2. Sub-stoichiometric amount of acyl chloride: Insufficient 2-chloronicotinoyl chloride was used.1. Increase the reaction time or temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC). 2. Ensure accurate measurement of the reactants to maintain the correct stoichiometry.
Product is Difficult to Purify (Oily or Gummy Solid) 1. Presence of impurities: The crude product may contain unreacted starting materials, byproducts (di-acylated product, hydrolyzed acyl chloride), or residual solvent. 2. Incorrect pH during workup: The product's solubility can be pH-dependent.1. Attempt purification by column chromatography on silica gel. 2. For recrystallization, experiment with different solvent systems. A common starting point for amides is a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane or heptane). 3. Ensure the workup procedure effectively removes acidic (hydrolyzed acyl chloride) and basic (excess amine) impurities. A wash with a dilute base (e.g., sodium bicarbonate solution) followed by a dilute acid (e.g., dilute HCl) and then water can be effective.
Intramolecular Cyclization to Form Benzimidazole or Phenanthroline Derivatives 1. High reaction temperatures or prolonged reaction times: These conditions can promote intramolecular side reactions.[4][5] 2. Presence of certain catalysts or reagents: Some reagents may inadvertently catalyze cyclization.1. Conduct the reaction at the lowest effective temperature and monitor for completion to avoid unnecessarily long reaction times. 2. If cyclization is a major issue, consider alternative coupling methods that do not require harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving selective mono-acylation of o-phenylenediamine?

A1: The most critical factor is the controlled addition of 2-chloronicotinoyl chloride to the o-phenylenediamine solution at a low temperature (e.g., 0-5 °C). This maintains a low concentration of the acylating agent, minimizing the chance of the second amine group of the mono-acylated product reacting to form the di-acylated byproduct. Precise control of the 1:1 stoichiometry is also crucial.

Q2: My 2-chloronicotinoyl chloride appears as an orange-colored oil that solidifies on standing. Is it still usable?

A2: Yes, this is the expected appearance of 2-chloronicotinoyl chloride. As long as it has been protected from moisture, it should be suitable for use. It is highly reactive and sensitive to water, so it should be handled under anhydrous conditions.

Q3: What solvent is recommended for the reaction?

A3: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), xylene, or 1,2-dichloroethane are commonly used for this type of acylation.[3] The choice of solvent may influence the reaction rate and solubility of the reactants and products.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (Tformatics) is a convenient method to monitor the reaction. You can spot the reaction mixture alongside the starting materials (o-phenylenediamine and 2-chloronicotinoyl chloride) on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Q5: What is a suitable method for purifying the final product, this compound?

A5: Purification can typically be achieved by recrystallization. While the ideal solvent system should be determined experimentally, a good starting point would be a mixture of ethanol and water, or ethyl acetate and hexane. If recrystallization is ineffective, column chromatography on silica gel is a reliable alternative.

Q6: What are the expected spectroscopic data for this compound?

A6: While specific data can vary slightly based on the instrumentation and solvent used, you can generally expect the following:

  • 1H NMR: Signals corresponding to the aromatic protons of both the aminophenyl and chloronicotinamide rings, as well as signals for the amine (NH2) and amide (NH) protons. The amide proton is typically a broad singlet.

  • 13C NMR: Resonances for the carbon atoms of the two aromatic rings and the carbonyl carbon of the amide group.

  • Mass Spectrometry (MS): The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (C12H10ClN3O, MW: 247.68 g/mol ).[6]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Materials:

  • o-Phenylenediamine

  • 2-Chloronicotinoyl chloride

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (or another non-nucleophilic base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for recrystallization (e.g., ethyl acetate, hexane)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve o-phenylenediamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0-5 °C using an ice bath.

  • Dissolve 2-chloronicotinoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

  • Add the 2-chloronicotinoyl chloride solution dropwise to the stirred o-phenylenediamine solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound as a solid.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product o_phenylenediamine o-Phenylenediamine reaction Acylation in Aprotic Solvent (e.g., DCM) with Base (e.g., Et3N) o_phenylenediamine->reaction acyl_chloride 2-Chloronicotinoyl Chloride acyl_chloride->reaction workup Aqueous Workup (Wash with NaHCO3, H2O, Brine) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product N-(2-Aminophenyl)-2- chloronicotinamide purification->product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions cluster_main_path Desired Reaction cluster_side_paths Potential Side Reactions start o-Phenylenediamine + 2-Chloronicotinoyl Chloride mono_acylation Mono-acylation start->mono_acylation di_acylation Di-acylation start->di_acylation product N-(2-Aminophenyl)-2- chloronicotinamide mono_acylation->product cyclization Intramolecular Cyclization product->cyclization High Temp.

Caption: Desired reaction pathway and potential side reactions.

References

Recrystallization techniques for purifying crude N-(2-Aminophenyl)-2-chloronicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed guides and frequently asked questions for the purification of crude N-(2-Aminophenyl)-2-chloronicotinamide via recrystallization. The information is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Q1: My compound, this compound, will not dissolve in the chosen solvent, even with heating.

A1: This issue typically points to an inappropriate solvent or insufficient solvent volume. This compound is a moderately polar compound containing amide and amine functionalities, which allow for hydrogen bonding.

  • Solution 1: Increase Solvent Volume. Add the initial solvent in small increments to your boiling mixture until the solid dissolves completely. Be mindful not to add a large excess, as this will reduce your final yield.[1]

  • Solution 2: Change Solvents. If a large volume of the initial solvent is required, it may not be the ideal choice. Consider switching to a more polar solvent. Good starting points for a compound with this structure include ethanol, acetonitrile, or ethyl acetate.[2]

  • Solution 3: Use a Solvent Mixture. A solvent pair can be effective. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble), and then add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool. A common pair for amides is ethanol/water.

Q2: The compound has dissolved, but an oil is forming instead of crystals upon cooling.

A2: This phenomenon, known as "oiling out," occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[3]

  • Solution 1: Reheat and Add More Solvent. Heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation point and then allow the solution to cool more slowly.[4]

  • Solution 2: Slow Down the Cooling Process. Rapid cooling can promote oil formation. Allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath.[5]

  • Solution 3: Change Solvent System. The boiling point of your solvent might be too high. Select a solvent with a lower boiling point. Alternatively, using a larger volume of a less powerful solvent can sometimes prevent oiling out.

Q3: After cooling the solution, no crystals have formed.

A3: This is a common issue, often caused by using too much solvent or the solution being supersaturated.[1]

  • Solution 1: Induce Crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide a nucleation site for crystal growth.[1]

    • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a template for crystallization.

  • Solution 2: Reduce Solvent Volume. If induction methods fail, it's likely too much solvent was used. Gently heat the solution to boil off some of the solvent, then allow it to cool again.

  • Solution 3: Cool to a Lower Temperature. Ensure the solution has been thoroughly chilled in an ice-water bath after initial cooling to room temperature.

Q4: The final yield of pure crystals is very low.

A4: A low yield suggests that a significant amount of the product remains dissolved in the mother liquor.

  • Reason 1: Excessive Solvent. Using too much solvent is the most common cause of poor yield.[1] During the next attempt, use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Reason 2: Premature Crystallization. If the product crystallizes in the funnel during a hot filtration step, this will lower the yield. Ensure your funnel and receiving flask are pre-heated.

  • Reason 3: Washing with Room Temperature Solvent. Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[1]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound

This protocol outlines the general procedure for purifying the title compound using a single solvent system.

  • Solvent Selection: Based on the compound's polarity, ethanol, methanol, or acetonitrile are recommended starting solvents. Test solubility on a small scale first. An ideal solvent will dissolve the compound when hot but not at room temperature.[6][7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue to add small portions of hot solvent until the compound is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to filter the hot solution into a pre-heated clean flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven.

Data Presentation: Solvent Selection Guide

The following table provides a starting point for solvent selection for the recrystallization of this compound. Small-scale trials are essential to determine the optimal solvent for your specific crude sample.

SolventBoiling Point (°C)PolarityComments
Ethanol78PolarGood general choice for amides; may require a co-solvent like water to reduce solubility at room temperature.
Acetonitrile82PolarOften gives very good results for the recrystallization of amides.[2]
Ethyl Acetate77MediumA less polar option that may be effective if polar solvents show too high solubility at room temperature.
Methanol65PolarSimilar to ethanol, but its lower boiling point provides a smaller temperature gradient for crystallization.
Water100Very PolarLikely a poor solvent on its own due to the aromatic rings, but excellent as an anti-solvent with alcohols.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow A Start: Crude Solid B Add Minimum Hot Solvent & Dissolve A->B C Insoluble Impurities? B->C D Hot Gravity Filtration C->D Yes E Slow Cool to Room Temp. C->E No D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Ice-Cold Solvent G->H I Dry Crystals H->I J End: Pure Crystals I->J

Caption: A general workflow for the purification of a solid compound by recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered Problem What is the issue? Start->Problem NoCrystals No Crystals Formed Problem->NoCrystals Cooling complete OilingOut Compound Oiled Out Problem->OilingOut During cooling WontDissolve Solid Won't Dissolve Problem->WontDissolve During heating Sol_NoCrystals1 Scratch flask or add seed crystal NoCrystals->Sol_NoCrystals1 Sol_Oiling1 Reheat, add more solvent, and cool slowly OilingOut->Sol_Oiling1 Sol_Dissolve1 Add more hot solvent in small portions WontDissolve->Sol_Dissolve1 Sol_NoCrystals2 Reduce solvent volume (boil off excess) Sol_NoCrystals1->Sol_NoCrystals2 If fails Sol_Oiling2 Change to a lower boiling point solvent Sol_Oiling1->Sol_Oiling2 If persists Sol_Dissolve2 Switch to a more polar solvent Sol_Dissolve1->Sol_Dissolve2 If large vol. needed

Caption: A decision tree to diagnose and solve common recrystallization problems.

Frequently Asked Questions (FAQs)

Q: What is the principle behind recrystallization? A: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of most solids increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities ideally remain dissolved in the cold solvent.[8]

Q: How do I choose the best solvent for this compound? A: A good solvent should dissolve the compound when hot but be a poor solvent at room temperature. For this compound, which is a polar molecule, polar solvents like ethanol or acetonitrile are good starting points. The "like dissolves like" principle is a useful guideline.[1] The best approach is to test several solvents on a small scale.

Q: Can I use a mixture of solvents? A: Yes, a solvent pair is often very effective. You dissolve the crude material in a minimal amount of a hot solvent in which it is highly soluble (the "good" solvent). Then, you add a hot "poor" solvent (in which the compound is less soluble but is miscible with the first solvent) dropwise until the solution becomes turbid. Add a drop or two of the good solvent to redissolve the precipitate and then allow it to cool.

Q: My purified crystals are still colored. How can I fix this? A: If your product is expected to be colorless or white, colored impurities may be present. These can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield.[3]

Q: How does the cooling rate affect the quality of the crystals? A: A slower cooling rate generally results in larger and purer crystals. Rapid cooling can trap impurities within the crystal lattice. It is best practice to allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[3]

References

Considerations for scaling up the production of N-(2-Aminophenyl)-2-chloronicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-(2-Aminophenyl)-2-chloronicotinamide Production

Welcome to the technical support center for the synthesis and scale-up of this compound (CAS: 57841-69-7)[1]. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges of producing this compound, providing troubleshooting guidance, answers to frequently asked questions, and detailed experimental procedures.

Troubleshooting Guide

Scaling up any chemical synthesis can introduce challenges not observed at the lab scale, such as changes in reaction selectivity or product purity.[2] The following guide addresses common issues encountered during the amide coupling reaction to form this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Ineffective Carboxylic Acid Activation: Standard coupling agents (e.g., HATU, EDC/HOBt) may be insufficient for this substrate.[3] 2. Amine Basicity: The aminophenyl group's nucleophilicity may be low, or it may be protonated and non-reactive if the reaction medium is acidic.[4] 3. Steric Hindrance: Hindrance around the reactive sites can slow down the reaction.1. Change Activation Method: Convert the 2-chloronicotinic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[3][4][5] This is often more effective for difficult couplings. 2. Add a Non-Nucleophilic Base: Include a base like triethylamine (Et₃N) or DIPEA to neutralize any HCl generated and ensure the amine is in its free base form.[4][5] 3. Increase Temperature: Carefully increase the reaction temperature in increments of 10°C to improve reaction kinetics. Monitor for side product formation.
Significant Side Product Formation (e.g., Anhydride) 1. Incomplete Acid Chloride Formation: Using reagents like oxalyl chloride at room temperature may not fully convert the acid, leading to anhydride formation.[3] 2. Excess Activating Agent: Using a large excess of the coupling reagent can lead to side reactions.1. Forceful Activation Conditions: When preparing the acid chloride with SOCl₂, heating the reaction may be necessary for complete conversion.[3] 2. Stoichiometry Control: Use a slight excess (1.1-1.2 eq.) of the activating agent. Add the amine promptly after the acid activation step is complete.
Difficult Product Purification 1. Unreacted Starting Materials: Low conversion leaves 2-chloronicotinic acid and o-phenylenediamine in the crude product. 2. Byproducts from Coupling Reagents: Reagents like EDC and HOBt generate urea and other byproducts that can be difficult to remove.[6] 3. Poor Crystallization: The product may oil out or fail to crystallize from the chosen solvent system.1. Aqueous Work-up: Use a basic wash (e.g., aq. NaHCO₃) to remove unreacted acidic starting material and an acidic wash (e.g., dil. HCl) to remove unreacted basic starting material. 2. Solvent Selection: Choose a solvent where the product has low solubility at room temperature but is soluble when hot for effective recrystallization. Consider solvent washes (trituration) with solvents like diethyl ether or ethyl acetate to remove soluble impurities.[7][8] 3. Chromatography: If crystallization is ineffective, column chromatography on silica gel is a reliable purification method.[9]
Poor Yield Upon Scale-Up 1. Inefficient Mixing: The mixing efficiency in a large reactor may not match that of a small flask, leading to localized concentration gradients and side reactions.[2] 2. Heat Transfer Issues: Amide bond formation can be exothermic. Poor heat dissipation in a large reactor can cause temperature spikes, leading to degradation or side products.[6]1. Optimize Agitation: Evaluate the effect of stirring speed on reaction purity and yield during pilot runs.[2] 2. Control Reagent Addition: Add the most reactive reagent (e.g., the acid chloride) slowly and sub-surface to the solution of the other reagent while carefully monitoring the internal temperature. Use a reactor jacket for cooling.

Frequently Asked Questions (FAQs)

Q1: What is the most robust method for activating 2-chloronicotinic acid for scale-up? A1: For large-scale synthesis, converting the carboxylic acid to an acyl chloride is often preferred due to cost and efficiency.[6] Using thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF is a common and effective method. These reagents are volatile, and the byproducts (SO₂, CO, CO₂, HCl) are gaseous, simplifying their removal. However, these reagents are hazardous and require careful handling in a well-ventilated area.[3][6]

Q2: Which solvent is recommended for this reaction at a larger scale? A2: While dipolar aprotic solvents like DMF and NMP are common in amide coupling reactions, they face increasing regulatory scrutiny due to toxicity concerns.[6] Alternative solvents such as dichloromethane (DCM), toluene, or ethyl acetate should be considered. The choice depends on the solubility of the starting materials and the reaction temperature. Toluene is advantageous for reactions requiring heating and azeotropic removal of water if applicable.[10]

Q3: How can I monitor the reaction's progress effectively? A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9][11] A typical method involves taking small aliquots from the reaction mixture over time and analyzing them for the disappearance of the limiting starting material (usually the amine) and the appearance of the product spot/peak. An analytical HPLC method can provide quantitative data on conversion and purity.[11][12]

Q4: Are there any specific safety concerns when scaling up this synthesis? A4: Yes. The use of thionyl chloride or oxalyl chloride is a primary concern; these reagents are corrosive, toxic, and react violently with water. The reaction should be run under an inert atmosphere (e.g., nitrogen) to prevent moisture from quenching the activated species. The reaction can be exothermic, especially during the addition of the acid chloride to the amine, requiring controlled addition rates and efficient cooling.

Q5: What is the best way to purify the final product, this compound? A5: The ideal purification method is recrystallization, as it is highly scalable and cost-effective. A solvent screen should be performed at the lab scale to identify a suitable solvent or solvent system. If recrystallization does not provide the desired purity, trituration (slurrying the crude solid in a solvent where the product is insoluble but impurities are soluble) can be effective.[7] For very high purity requirements, column chromatography may be necessary, but this is less desirable for large-scale production due to cost and solvent waste.

Experimental Protocols

Synthesis of this compound via Acyl Chloride Intermediate

This protocol describes a representative lab-scale synthesis (10g scale) that can be adapted for scale-up.

Materials:

  • 2-Chloronicotinic acid (1 eq.)

  • o-Phenylenediamine (1.1 eq.)

  • Thionyl chloride (SOCl₂) (1.5 eq.)

  • Triethylamine (Et₃N) (2.5 eq.)

  • Toluene (or Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Brine

Procedure:

  • Acid Chloride Formation:

    • In a 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, suspend 2-chloronicotinic acid (10.0 g) in toluene (100 mL).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.2 mL).

    • Slowly add thionyl chloride (11.3 g, 6.9 mL) to the suspension at room temperature.

    • Heat the mixture to 60-70°C and stir for 2-3 hours, or until the reaction is complete (cessation of gas evolution and dissolution of solids).

    • Allow the mixture to cool to room temperature. Remove the excess SOCl₂ and toluene under reduced pressure to obtain the crude 2-chloronicotinoyl chloride as an oil or solid.

  • Amide Coupling:

    • In a separate flask, dissolve o-phenylenediamine (7.6 g) and triethylamine (15.8 g, 21.8 mL) in toluene (150 mL).

    • Cool this solution in an ice bath to 0-5°C.

    • Dissolve the crude 2-chloronicotinoyl chloride from the previous step in toluene (50 mL).

    • Add the acid chloride solution dropwise to the cooled amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or HPLC.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding deionized water (100 mL).

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated aq. NaHCO₃ (100 mL), and brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a purified solid.

Process Visualizations

Diagram 1: Synthesis Workflow

SynthesisWorkflow Figure 1. General Workflow for this compound Synthesis raw_material Starting Materials (2-Chloronicotinic Acid, o-Phenylenediamine) activation Step 1: Acid Activation (e.g., with SOCl₂) raw_material->activation Reagents coupling Step 2: Amide Coupling activation->coupling Activated Intermediate workup Step 3: Aqueous Work-up & Quenching coupling->workup Crude Reaction Mixture purification Step 4: Purification (Recrystallization) workup->purification Crude Product final_product Final Product (this compound) purification->final_product Purified API

Caption: Figure 1. General Workflow for this compound Synthesis

Diagram 2: Troubleshooting Flowchart

Troubleshooting Figure 2. Troubleshooting Flowchart for Low Reaction Yield problem Problem: Low Isolated Yield q1 Is Starting Material Consumed? (Check by HPLC/TLC) problem->q1 cause1 Cause: Incomplete Reaction - Ineffective activation - Low reactivity - Insufficient time/temp q1->cause1 No q2 Are Major Side Products Observed? q1->q2 Yes solution1 Solution: - Use stronger activating agent (SOCl₂) - Add base (Et₃N) - Increase temp/time cause1->solution1 cause2 Cause: Side Reactions - Anhydride formation - Dimerization - Degradation q2->cause2 Yes cause3 Cause: Product Loss - During work-up (emulsions) - During crystallization (product soluble in mother liquor) q2->cause3 No solution2 Solution: - Ensure complete activation - Control temperature - Adjust stoichiometry cause2->solution2 solution3 Solution: - Optimize work-up procedure - Re-extract aqueous layers - Cool mother liquor to recover more product cause3->solution3

Caption: Figure 2. Troubleshooting Flowchart for Low Reaction Yield

References

Troubleshooting failed reactions in the synthesis of N-(2-Aminophenyl)-2-chloronicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of N-(2-Aminophenyl)-2-chloronicotinamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic route is the acylation of o-phenylenediamine with an activated derivative of 2-chloronicotinic acid. This typically involves a two-step process: first, the activation of 2-chloronicotinic acid to form 2-chloronicotinoyl chloride, followed by the reaction of the acyl chloride with o-phenylenediamine in the presence of a base.

Q2: What are the critical parameters to control in this synthesis?

Key parameters include:

  • Reagent Purity: The purity of o-phenylenediamine is crucial, as it can readily oxidize and darken, leading to impurities in the final product.

  • Moisture Control: The reaction should be carried out under anhydrous conditions, especially during the formation and reaction of the acyl chloride, which is sensitive to hydrolysis.

  • Temperature: The reaction temperature needs to be carefully controlled to prevent side reactions and decomposition.

  • Stoichiometry: The molar ratio of the reactants can influence the yield and purity of the product. An excess of the amine or the use of a non-nucleophilic base is often employed to scavenge the HCl generated during the acylation.

Q3: What are the expected physical properties of the starting materials and product?

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
2-Chloronicotinic acidC₆H₄ClNO₂157.56Solid176-178
o-PhenylenediamineC₆H₈N₂108.14Solid102-104
This compoundC₁₂H₁₀ClN₃O247.68SolidNot readily available

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction. A typical mobile phase could be a mixture of ethyl acetate and hexane. The disappearance of the starting materials (o-phenylenediamine and 2-chloronicotinoyl chloride) and the appearance of a new spot corresponding to the product would indicate the progression of the reaction.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inefficient Acyl Chloride Formation - Ensure the thionyl chloride or oxalyl chloride used is fresh and of high purity. - Perform the reaction under strictly anhydrous conditions using dried glassware and solvents. - A catalytic amount of DMF can be added to facilitate the formation of the acyl chloride from oxalyl chloride.
Hydrolysis of Acyl Chloride - Ensure the o-phenylenediamine solution and the reaction solvent are anhydrous. - Add the acyl chloride to the amine solution at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.
Poor Reactivity of Amine - Ensure the o-phenylenediamine is of high purity. Oxidized starting material can be dark in color and less reactive. - Consider using a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to neutralize the HCl formed during the reaction, which can protonate the starting amine and render it unreactive.
Incorrect Stoichiometry - Verify the molar ratios of the reactants. Using a slight excess (1.1-1.2 equivalents) of the o-phenylenediamine might be beneficial, but can complicate purification.
Issue 2: Presence of a Major, Unidentified Byproduct

A common side reaction in the synthesis of benzimidazoles involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives.[1][2][3]

Possible Cause Troubleshooting Step
Intramolecular Cyclization to form a Benzimidazole - This can occur if the reaction is heated for too long or at too high a temperature. - After the initial amide formation, the second amino group of the o-phenylenediamine moiety can attack the amide carbonyl, leading to cyclization and elimination of water to form a benzimidazole derivative. - To avoid this, maintain a lower reaction temperature and shorter reaction times.
Reaction with Impurities - Purify the starting materials before use. o-Phenylenediamine can be purified by sublimation or recrystallization.[4]
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Product is highly insoluble/oily - Test a range of solvents for recrystallization. Common choices include ethanol, ethyl acetate, or mixtures with hexane. - If the product is an oil, try triturating with a non-polar solvent like hexane or diethyl ether to induce solidification.
Presence of Unreacted Starting Material - If unreacted o-phenylenediamine is present, it can be removed by washing the organic extract with a dilute acidic solution (e.g., 1M HCl). The desired product, being less basic, should remain in the organic layer. - Unreacted 2-chloronicotinic acid (from hydrolysis of the acyl chloride) can be removed by washing with a dilute basic solution (e.g., saturated NaHCO₃).
Dark-colored Product - This is often due to the oxidation of o-phenylenediamine. Purify the starting material before the reaction. - The crude product can be treated with activated charcoal during recrystallization to remove colored impurities.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloronicotinoyl Chloride
  • To a solution of 2-chloronicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5-2.0 eq) dropwise at room temperature.[5]

  • Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

  • Stir the mixture at room temperature for 2-4 hours or until the evolution of gas ceases.

  • The reaction progress can be monitored by the complete dissolution of the starting carboxylic acid.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-chloronicotinoyl chloride, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • Dissolve o-phenylenediamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like DCM or tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 2-chloronicotinoyl chloride from the previous step in the same anhydrous solvent and add it dropwise to the o-phenylenediamine solution over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling start1 2-Chloronicotinic Acid + Oxalyl Chloride reaction1 Stir at RT in anhydrous solvent with cat. DMF start1->reaction1 product1 Crude 2-Chloronicotinoyl Chloride reaction1->product1 reaction2 Add Acyl Chloride dropwise at 0°C, then stir at RT product1->reaction2 start2 o-Phenylenediamine + Base start2->reaction2 workup Aqueous Workup reaction2->workup purification Purification (Recrystallization/Chromatography) workup->purification product2 This compound purification->product2

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathways cluster_desired Desired Reaction cluster_side Potential Side Reaction reactants 2-Chloronicotinoyl Chloride + o-Phenylenediamine product This compound reactants->product Amide Coupling side_reaction Intramolecular Cyclization product->side_reaction Heat/Acid side_product Benzimidazole Derivative side_reaction->side_product

Caption: Desired reaction pathway and a potential side reaction.

troubleshooting_logic start Reaction Failed? check_yield Low/No Yield? start->check_yield Yes success Successful Synthesis start->success No check_purity Impure Product? check_yield->check_purity No acyl_chloride Check Acyl Chloride Formation (Anhydrous conditions, fresh reagents) check_yield->acyl_chloride Yes cyclization Check for Cyclization (Lower temp, shorter reaction time) check_purity->cyclization Yes hydrolysis Check for Hydrolysis (Dry solvents, low temp addition) acyl_chloride->hydrolysis amine_reactivity Check Amine Purity & Base (Purify amine, use non-nucleophilic base) hydrolysis->amine_reactivity purification Optimize Purification (Recrystallization solvent screen, washes) cyclization->purification

Caption: Troubleshooting decision tree for the synthesis.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of N-(2-Aminophenyl)-2-chloronicotinamide via HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development, the rigorous analytical characterization of active pharmaceutical ingredients (APIs) is paramount to ensuring safety, efficacy, and quality. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the characterization of N-(2-Aminophenyl)-2-chloronicotinamide, a novel small molecule with therapeutic potential. We present detailed experimental protocols and performance data to assist researchers, scientists, and drug development professionals in selecting the optimal methodology for their analytical needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility, robustness, and ability to analyze a wide range of compounds, including those that are non-volatile or thermally labile. A stability-indicating reversed-phase HPLC (RP-HPLC) method is proposed for the quantitative analysis of this compound and its potential impurities.

A sensitive, stability-indicating RP-HPLC method can be developed and validated according to ICH guidelines.[1] The following protocol is based on established methods for related nicotinamide compounds.[2][3][4]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for the separation of nicotinamide derivatives.[2][3]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., 20 mM ammonium formate in water, pH adjusted to 3.0 with formic acid) and an organic modifier (e.g., acetonitrile or methanol). The specific gradient or isocratic ratio should be optimized to achieve adequate separation of the main peak from any impurities.

  • Flow Rate: A typical flow rate of 1.0 mL/min is recommended.[2][3]

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a wavelength around 254 nm is a common starting point for aromatic compounds).

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared by dissolving a known amount of the compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a final concentration of 1 mg/mL. Working solutions are prepared by diluting the stock solution with the mobile phase.

The following table summarizes the expected performance characteristics of the proposed HPLC method.

ParameterExpected Value
Retention Time (min)5.8
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.05
Limit of Quantitation (LOQ) (µg/mL)0.15
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and structural information. However, for polar and non-volatile compounds like this compound, a derivatization step is often necessary to improve volatility and thermal stability.

The following protocol outlines a GC-MS method for the analysis of this compound, including a necessary derivatization step.

  • Derivatization: The amine and amide functionalities of this compound are derivatized to increase volatility. A common approach is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction is typically carried out by heating the sample with the silylating agent in a suitable solvent (e.g., pyridine or acetonitrile) at 70°C for 30 minutes.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Final hold: 5 minutes at 300°C.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50 - 500.

The following table summarizes the expected performance characteristics of the proposed GC-MS method.

ParameterExpected Value
Retention Time (min)~12 (derivatized)
Linearity Range (ng/mL)5 - 500
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD) (ng/mL)1
Limit of Quantitation (LOQ) (ng/mL)5
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Method Comparison

The choice between HPLC and GC-MS for the analysis of this compound depends on the specific analytical goals.

  • HPLC is generally the preferred method for routine quality control, purity assessment, and stability studies due to its simplicity, high precision, and the ability to analyze the compound in its native form without derivatization.

  • GC-MS offers superior sensitivity and provides detailed structural information, making it an excellent tool for impurity identification and characterization, as well as for trace-level analysis. However, the need for derivatization adds a layer of complexity to the sample preparation process.

Visualizing the Analytical Workflow and Method Comparison

To further clarify the experimental processes and the comparative advantages of each technique, the following diagrams are provided.

Analytical_Workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_prep Sample Preparation (Dissolution in Mobile Phase) hplc_inj HPLC Injection hplc_prep->hplc_inj hplc_sep Chromatographic Separation (C18 Column) hplc_inj->hplc_sep hplc_det UV/PDA Detection hplc_sep->hplc_det hplc_data Data Analysis (Quantitation & Purity) hplc_det->hplc_data gcms_prep Sample Preparation (Solvent Extraction) gcms_deriv Derivatization (Silylation) gcms_prep->gcms_deriv gcms_inj GC Injection gcms_deriv->gcms_inj gcms_sep Chromatographic Separation (Capillary Column) gcms_inj->gcms_sep gcms_det Mass Spectrometric Detection gcms_sep->gcms_det gcms_data Data Analysis (Identification & Quantitation) gcms_det->gcms_data

Caption: Analytical workflows for HPLC and GC-MS analysis.

Method_Comparison cluster_main Comparison of HPLC and GC-MS for this compound Analysis cluster_attributes Key Attributes hplc HPLC sensitivity Sensitivity hplc->sensitivity Good specificity Specificity hplc->specificity High (with PDA) sample_prep Sample Preparation hplc->sample_prep Simple throughput Throughput hplc->throughput High instrument_cost Instrument Cost hplc->instrument_cost Moderate gcms GC-MS gcms->sensitivity Excellent gcms->specificity Very High (Mass Spectra) gcms->sample_prep Complex (Derivatization) gcms->throughput Moderate gcms->instrument_cost High

Caption: Comparison of HPLC and GC-MS attributes.

References

Comparative Study of the Biological Activity of N-(2-Aminophenyl)-2-chloronicotinamide and its Analogs: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of N-aryl nicotinamide and 2-chloronicotinamide derivatives, with a focus on their potential as therapeutic agents. While direct comparative data for N-(2-Aminophenyl)-2-chloronicotinamide is limited in publicly available literature, this guide synthesizes findings from structurally related analogs to provide insights into their structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications, particularly in oncology and infectious diseases. The information is presented to aid researchers in the design and development of novel nicotinamide-based therapeutics.

Comparative Biological Activity of Nicotinamide Analogs

The biological activity of nicotinamide derivatives is significantly influenced by the nature and position of substituents on both the pyridine and the N-phenyl rings. The following table summarizes the activities of various analogs, highlighting key structure-activity relationships.

Compound/Analog Target/Assay Biological Activity (IC50/MIC) Key Structural Features Reference
(E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN) VEGFR-2 InhibitionIC50: 0.320 ± 0.012 µMHydrazono)ethyl)phenyl)nicotinamide moiety[1]
Nicotinamide Derivative 10 HCT-116 (colon cancer) cell lineIC50: 15.4 µMSpecific nicotinamide derivative[2]
Nicotinamide Derivative 10 HepG2 (liver cancer) cell lineIC50: 9.8 µMSpecific nicotinamide derivative[2]
Nicotinamide Derivative 7 HCT-116 (colon cancer) cell lineIC50: 15.7 µMSpecific nicotinamide derivative[2]
Nicotinamide Derivative 7 HepG2 (liver cancer) cell lineIC50: 15.5 µMSpecific nicotinamide derivative[2]
2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide (11g) Candida albicansMIC80: 0.0313 µg/mL2-aminonicotinamide with thiophene linker[3]
2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide (11h) Candida albicansMIC80: 0.0313 µg/mL2-aminonicotinamide with thiophene linker[3]
N-(thiophen-2-yl)nicotinamide derivative 4a Cucumber downy mildew (CDM)EC50: 4.69 mg/LN-(thiophen-2-yl) nicotinamide[4]
N-(thiophen-2-yl)nicotinamide derivative 4f Cucumber downy mildew (CDM)EC50: 1.96 mg/LN-(thiophen-2-yl) nicotinamide[4]
2-chloro-N-(phenazin-2-yl)benzamide (Compound 4) K562 (leukemia) & HepG2 (liver cancer) cell linesPotent anticancer effect comparable to cisplatin2-chloro-N-benzamide with phenazine core[5]

Detailed Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, a specific substrate (e.g., a peptide or protein), and ATP.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle).

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.

    • ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

    • Luminescence-based assay: Using a system where the amount of ATP remaining after the reaction is measured via a luciferase-luciferin reaction.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway: Generic Kinase Inhibitor Action

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase ATP ATP Substrate Substrate Protein Receptor->Substrate Activates ADP ADP ATP->ADP Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Nicotinamide_Analog N-(Aryl)nicotinamide Analog (Inhibitor) Nicotinamide_Analog->Substrate Blocks Binding Site Biological_Response Biological Response (e.g., Cell Growth Arrest) Downstream_Signaling->Biological_Response Leads to

Caption: A diagram illustrating the mechanism of action for a kinase inhibitor.

Experimental Workflow: MTT Assay

G A 1. Seed Cells in 96-well plate B 2. Add Nicotinamide Analogs (various concentrations) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan (add DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 Value G->H

Caption: The experimental workflow for determining cytotoxicity using the MTT assay.

Logical Relationship: Structure-Activity Relationship (SAR)

G cluster_0 Core Scaffold cluster_1 Modifications cluster_2 Biological Activity Core N-(Aryl)-2-chloronicotinamide R1 R1: Substituent on 2-Aminophenyl Ring Core->R1 Modify R2 R2: Replacement of 2-Chloro Group Core->R2 Modify R3 R3: Other modifications on Pyridine Ring Core->R3 Modify Activity Potency & Selectivity (e.g., Anticancer, Antimicrobial) R1->Activity Influences R2->Activity Influences R3->Activity Influences

Caption: A diagram illustrating the concept of structure-activity relationships.

References

Navigating the Landscape of NAD+ Precursors: A Comparative Guide to Commercially Available Nicotinamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of prominent nicotinamide analogs for researchers and drug development professionals.

In the quest to modulate cellular metabolism and combat age-related decline, the replenishment of nicotinamide adenine dinucleotide (NAD+) has emerged as a key therapeutic strategy. This has led to a burgeoning interest in various nicotinamide analogs, molecules that serve as precursors to NAD+. While a multitude of these compounds are commercially available, a comprehensive understanding of their comparative efficacy, mechanisms, and experimental validation is crucial for informed research and development.

This guide provides a detailed comparison of three prominent, commercially available nicotinamide analogs: Nicotinamide Riboside (NR), Nicotinamide Mononucleotide (NMN), and Nicotinamide (NAM). It is important to note that a thorough search of scientific literature and public databases yielded no experimental data or biological characterization for N-(2-Aminophenyl)-2-chloronicotinamide . Consequently, this compound cannot be included in a data-driven comparative analysis.

The Central Role of NAD+ and its Precursors

Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme present in all living cells, playing a critical role in a vast array of biological processes. These include cellular energy metabolism, DNA repair, and the regulation of signaling pathways that govern cellular health and longevity.[1][2][3][4] Levels of NAD+ have been shown to decline with age, and this depletion is linked to a range of age-associated diseases.[5][6]

Supplementation with NAD+ precursors aims to counteract this decline and bolster the cellular NAD+ pool. The three analogs discussed below represent the most extensively studied and commercially utilized precursors.

Comparative Analysis of Nicotinamide Riboside (NR), Nicotinamide Mononucleotide (NMN), and Nicotinamide (NAM)

FeatureNicotinamide Riboside (NR)Nicotinamide Mononucleotide (NMN)Nicotinamide (NAM)
Primary Mechanism of Action Serves as a direct precursor to NMN, which is then converted to NAD+.[7][8]A direct precursor to NAD+.[1][9]A precursor to NMN through the salvage pathway.[2]
Cellular Uptake Enters cells through equilibrative nucleoside transporters (ENTs).[10][11]Can be dephosphorylated to NR to enter cells, or directly transported by a specific transporter (Slc12a8) in some tissues.[9][10][12]Enters cells via diffusion and specific transporters.
Clinical Evidence for Boosting NAD+ Multiple human clinical trials have demonstrated that NR supplementation safely and effectively increases blood NAD+ levels.[13][14][15]Human trials have also shown NMN to be safe and effective in increasing NAD+ levels.[5][16][17]Can increase NAD+ levels, but may be less efficient than NR or NMN at equivalent doses.[13]
Key Biological Effects Improves mitochondrial function, activates sirtuins, and has shown potential in supporting brain and metabolic health in preclinical and clinical studies.[18][19][20]Has demonstrated benefits in improving insulin sensitivity, physical performance, and mitigating age-related conditions in animal and some human studies.[1][3][17]Involved in DNA repair through PARP activation and has anti-inflammatory properties.[2][21][22]
Reported Side Effects Generally well-tolerated with no serious adverse effects reported in clinical trials.[13][15]Considered safe in human trials with no significant side effects noted.[17][23]High doses can cause flushing and may inhibit sirtuins.[24]

Signaling Pathways and Mechanisms of Action

The primary mechanism by which these analogs function is by feeding into the NAD+ biosynthetic pathways. The following diagram illustrates the key conversion steps.

NAD_Biosynthesis cluster_extracellular Extracellular Space cluster_cellular Cellular Space NAM_ext Nicotinamide (NAM) NAM_int Nicotinamide (NAM) NAM_ext->NAM_int Diffusion/ Transporters NR_ext Nicotinamide Riboside (NR) NR_int Nicotinamide Riboside (NR) NR_ext->NR_int ENTs NMN_ext Nicotinamide Mononucleotide (NMN) NMN_ext->NR_int CD73 (dephosphorylation) NMN_int Nicotinamide Mononucleotide (NMN) NMN_ext->NMN_int Slc12a8 (in some tissues) NAM_int->NMN_int NAMPT NR_int->NMN_int NRK1/2 NAD NAD+ NMN_int->NAD NMNAT1-3 NAD->NAM_int Consumption by Sirtuins, PARPs, etc. Sirtuins Sirtuins NAD->Sirtuins Activation PARPs PARPs NAD->PARPs Substrate Cellular_Functions Cellular Functions (Energy Metabolism, DNA Repair, etc.) Sirtuins->Cellular_Functions PARPs->Cellular_Functions

Caption: NAD+ Biosynthesis from Nicotinamide Analogs.

Experimental Protocols

Accurate and reproducible measurement of NAD+ and its metabolites is crucial for evaluating the efficacy of these analogs. Below are outlines of common experimental protocols.

Protocol 1: Quantification of NAD+ Levels in Biological Samples using LC-MS/MS

Objective: To accurately measure the concentration of NAD+ in cells, tissues, or blood.

Methodology:

  • Sample Preparation:

    • Cells or tissues are harvested and immediately quenched in liquid nitrogen to halt metabolic activity.

    • Extraction is performed using an acidic extraction buffer (e.g., 0.5 M perchloric acid) to stabilize NAD+.

    • The extract is neutralized and centrifuged to remove protein precipitates.

  • LC-MS/MS Analysis:

    • The supernatant is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separation is achieved using a suitable column (e.g., a C18 column).

    • Mass spectrometry is used for the detection and quantification of NAD+ based on its specific mass-to-charge ratio and fragmentation pattern.

    • A standard curve with known concentrations of NAD+ is used for absolute quantification.

LCMS_Workflow start Biological Sample (Cells, Tissue, Blood) extraction Acidic Extraction start->extraction neutralization Neutralization & Centrifugation extraction->neutralization lcms LC-MS/MS Analysis neutralization->lcms quantification Quantification against Standard Curve lcms->quantification end NAD+ Concentration Data quantification->end

Caption: Workflow for NAD+ Quantification by LC-MS/MS.

Protocol 2: Sirtuin Activity Assay

Objective: To determine the effect of nicotinamide analogs on the activity of sirtuins, a class of NAD+-dependent deacetylases.

Methodology:

  • Assay Principle: The assay measures the deacetylation of a fluorogenic substrate by a recombinant sirtuin enzyme (e.g., SIRT1).

  • Procedure:

    • Recombinant sirtuin enzyme is incubated with a fluorogenic acetylated peptide substrate and varying concentrations of the nicotinamide analog.

    • The reaction is initiated by the addition of NAD+.

    • After a set incubation period, a developer solution is added that releases a fluorescent molecule from the deacetylated peptide.

    • The fluorescence is measured using a fluorometer.

  • Data Analysis: The increase in fluorescence is proportional to the sirtuin activity. The effect of the nicotinamide analog is determined by comparing the activity in its presence to a control without the analog.

Conclusion

For researchers and drug development professionals, the choice of a nicotinamide analog for NAD+ replenishment strategies requires careful consideration of the available scientific evidence. Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN) have emerged as potent and safe NAD+ precursors, supported by a growing body of preclinical and clinical research. Nicotinamide (NAM), while a fundamental component of NAD+ metabolism, may have limitations in terms of efficiency and potential side effects at high doses.

The lack of publicly available data on this compound precludes its inclusion in a meaningful scientific comparison at this time. As the field of NAD+ metabolism continues to evolve, it is imperative that the evaluation of novel nicotinamide analogs is grounded in robust experimental data to ensure both safety and efficacy.

References

Full Spectral Analysis of N-(2-Aminophenyl)-2-chloronicotinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral characteristics of N-(2-Aminophenyl)-2-chloronicotinamide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in public databases, this guide presents a detailed analysis based on data from structurally similar compounds and established spectroscopic principles. For comparative purposes, the spectral data of a closely related analog, 2-amino-N-(2-chlorophenyl)benzamide, is also discussed. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel nicotinamide derivatives.

Spectral Data Summary

The following tables summarize the expected spectral data for this compound and its structural analog, 2-amino-N-(2-chlorophenyl)benzamide. These values are derived from a combination of data reported for similar chemical structures and predictive models.

Table 1: Spectral Data for this compound

Technique Parameter Expected Values/Characteristics
¹H NMR Chemical Shift (δ)Aromatic protons (pyridine and phenyl rings): ~6.5-8.5 ppm; Amine (NH₂) protons: ~4.0-5.0 ppm (broad); Amide (NH) proton: ~8.0-9.5 ppm (broad)
¹³C NMR Chemical Shift (δ)Carbonyl (C=O): ~165-175 ppm; Aromatic carbons: ~110-160 ppm
FT-IR Wavenumber (cm⁻¹)N-H stretch (amine and amide): ~3200-3500 cm⁻¹ (broad); C=O stretch (amide): ~1650-1680 cm⁻¹; C-Cl stretch: ~700-800 cm⁻¹
Mass Spec. m/z[M]+: ~247.05 (calculated for C₁₂H₁₀ClN₃O)

Table 2: Spectral Data for 2-amino-N-(2-chlorophenyl)benzamide (Alternative Compound)

Technique Parameter Reported/Expected Values
¹H NMR Chemical Shift (δ)Aromatic protons: ~6.7-7.8 ppm; Amine (NH₂) protons: ~5.0 ppm (broad); Amide (NH) proton: ~9.9 ppm (broad)
¹³C NMR Chemical Shift (δ)Carbonyl (C=O): ~168 ppm; Aromatic carbons: ~115-150 ppm
FT-IR Wavenumber (cm⁻¹)N-H stretch: ~3300-3500 cm⁻¹; C=O stretch: ~1640 cm⁻¹; C-Cl stretch: ~750 cm⁻¹
Mass Spec. m/z[M]+: ~246.06 (for C₁₃H₁₁ClN₂O)

Experimental Protocols

The following are detailed, generalized protocols for the key analytical techniques used to characterize this compound and similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A benchtop FT-IR spectrometer equipped with a KBr beam splitter and a DTGS detector or an ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

  • Data Acquisition (ESI-MS):

    • Ionization Mode: Positive or negative ion mode.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak ([M]+ or [M+H]+) and various fragment ions, which can be used to confirm the molecular weight and elucidate the structure.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the full spectral analysis of a small organic molecule like this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectral Analysis cluster_data Data Interpretation Synthesis Synthesis of N-(2-Aminophenyl)-2- chloronicotinamide Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Structure Structure Elucidation & Confirmation NMR->Structure FTIR->Structure MS->Structure

Caption: Experimental workflow for the synthesis and spectral characterization of this compound.

Biological Activity and Signaling Pathways

Nicotinamide and its derivatives are known to play crucial roles in various biological processes.[1] Many exhibit a wide range of pharmacological activities, including antifungal, anti-inflammatory, and anticancer effects.[1][2][3]

The antifungal activity of some nicotinamide derivatives has been attributed to their ability to disrupt the fungal cell wall.[3] Others act as inhibitors of succinate dehydrogenase, a key enzyme in the fungal respiratory chain.[4]

While the specific signaling pathway for this compound has not been elucidated, many nicotinamide derivatives are known to influence pathways involving NAD+ metabolism. The following diagram illustrates a simplified overview of the NAD+ salvage pathway, which is a common target for this class of compounds.

signaling_pathway cluster_pathway Simplified NAD+ Salvage Pathway Nicotinamide Nicotinamide (NAM) or Derivative NAMPT NAMPT Nicotinamide->NAMPT NMN NMN (Nicotinamide Mononucleotide) NAMPT->NMN ATP to AMP NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD ATP to PPi Sirtuins Sirtuins NAD->Sirtuins Cellular_Processes Cellular Processes (e.g., DNA repair, metabolism) Sirtuins->Cellular_Processes

Caption: Simplified diagram of the NAD+ salvage pathway, a potential target for nicotinamide derivatives.

Comparison with Alternatives

2-amino-N-(2-chlorophenyl)benzamide serves as a useful structural analog for comparison. Both molecules share a chlorophenylamide moiety, but differ in the position of the amino group and the nature of the second aromatic ring (pyridine vs. benzene). These structural differences are expected to manifest in their spectral data and potentially in their biological activities.

  • NMR Spectroscopy: The presence of the nitrogen atom in the pyridine ring of this compound is expected to deshield the adjacent protons and carbons, leading to higher chemical shifts compared to the corresponding protons and carbons in the benzene ring of 2-amino-N-(2-chlorophenyl)benzamide.

  • Biological Activity: The pyridine nitrogen in this compound can act as a hydrogen bond acceptor, which may influence its binding to biological targets and result in a different pharmacological profile compared to its benzamide analog.

Conclusion

This guide provides a foundational understanding of the spectral characteristics of this compound. While direct experimental data remains to be published, the provided analysis, based on established principles and data from similar compounds, offers valuable insights for researchers. The comparison with a structural analog highlights the subtle yet significant impact of structural modifications on spectral properties. Further experimental investigation is warranted to fully elucidate the spectral and biological profile of this promising compound.

References

Methods for determining the purity of synthesized N-(2-Aminophenyl)-2-chloronicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized active pharmaceutical ingredient (API) is a critical step in the drug development pipeline. This guide provides a comparative overview of key analytical methods for determining the purity of N-(2-Aminophenyl)-2-chloronicotinamide, a novel heterocyclic amide. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC).

Overview of Analytical Methodologies

The choice of an analytical method for purity determination depends on various factors, including the desired level of accuracy, the nature of potential impurities, and the available instrumentation. For a molecule like this compound, which possesses aromatic amine and heterocyclic amide functionalities, a multi-faceted approach is often necessary to obtain a comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, offering high-resolution separation of the main compound from its impurities.[1][2][3][4]

  • Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method that can provide an absolute purity value without the need for a specific reference standard for each impurity.[5][6][7][8][9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample.

  • Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for a preliminary assessment of purity and for monitoring the progress of purification.[11]

The following sections provide a detailed comparison of these techniques, including experimental protocols and illustrative data.

Comparative Data Summary

The performance of each analytical method in determining the purity of a synthesized batch of this compound is summarized below. The data presented is illustrative and representative of typical results obtained for a research-grade chemical synthesis.

Parameter HPLC qNMR GC-MS TLC
Purity (%) 99.5% (Area Normalization)99.2% (Absolute)Not suitable for parent compoundQualitative Assessment
Limit of Detection (LOD) ~0.01%~0.05%~0.001% (for volatile impurities)~0.5%
Limit of Quantitation (LOQ) ~0.03%~0.1%~0.003% (for volatile impurities)N/A
Precision (RSD) < 1%< 0.5%< 5%N/A
Analysis Time per Sample 20-30 minutes15-20 minutes30-40 minutes5-10 minutes
Primary Application Quantitative Purity, Impurity ProfilingAbsolute Purity, Structural ConfirmationVolatile Impurity AnalysisRapid Purity Check, Reaction Monitoring

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample characteristics.

This method is designed for the quantitative determination of the purity of this compound and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (4.6 mm x 150 mm, 5 µm).[1]

  • Mobile Phase:

    • A: 20 mM Ammonium acetate buffer (pH 4.0)

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 40% B

    • 5-15 min: 40% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 40% B

    • 22-30 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

This protocol outlines the determination of the absolute purity of this compound using an internal standard.

  • Instrumentation: 500 MHz NMR spectrometer.

  • Internal Standard: Maleic acid (high purity, accurately weighed).

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean vial.

    • Accurately weigh approximately 5 mg of maleic acid into the same vial.

    • Dissolve the mixture in 0.75 mL of DMSO-d6.

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s

    • Acquisition Time: 4 s

  • Data Processing:

    • Apply a Fourier transform with a line broadening of 0.3 Hz.

    • Phase and baseline correct the spectrum.

    • Integrate a well-resolved proton signal of the analyte and the singlet of the internal standard.

  • Purity Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

This method is suitable for the detection and quantification of residual solvents and other volatile impurities.

  • Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 amu.

    • Source Temperature: 230°C.

  • Sample Preparation: Dissolve approximately 20 mg of the sample in 1 mL of a suitable solvent (e.g., methanol) that does not interfere with the analysis of expected residual solvents.

A quick and straightforward method for a qualitative assessment of purity.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of Toluene:Ethyl Acetate (7:3 v/v). A few drops of triethylamine can be added to the mobile phase to reduce tailing of the amine.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg) in 1 mL of ethyl acetate.

  • Procedure:

    • Spot the sample solution onto the baseline of the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Allow the solvent front to travel up the plate.

    • Remove the plate and mark the solvent front.

  • Visualization:

    • Examine the plate under UV light (254 nm) to visualize the spots.

    • Further visualization can be achieved by staining with an appropriate reagent (e.g., potassium permanganate).

  • Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities.

Visualizing the Purity Determination Workflow

The following diagrams illustrate the logical flow of the purity analysis process and the relationship between the different analytical techniques.

Purity_Determination_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_reporting Final Reporting Synthesized_Product Synthesized This compound TLC TLC Screening Synthesized_Product->TLC Initial Check qNMR qNMR Analysis Synthesized_Product->qNMR Absolute Purity GCMS GC-MS Analysis (Residual Solvents) Synthesized_Product->GCMS Volatile Impurities HPLC HPLC Analysis TLC->HPLC If multiple spots or for quantitation Purity_Report Comprehensive Purity Report HPLC->Purity_Report Quantitative Purity & Impurity Profile qNMR->Purity_Report Absolute Purity Value GCMS->Purity_Report Residual Solvent Content

Caption: Workflow for the purity determination of synthesized compounds.

Analytical_Technique_Relationships cluster_sample Sample cluster_techniques Analytical Techniques cluster_information Information Obtained Sample This compound TLC TLC Sample->TLC HPLC HPLC Sample->HPLC qNMR qNMR Sample->qNMR GCMS GC-MS Sample->GCMS Qualitative_Purity Qualitative Purity TLC->Qualitative_Purity Quantitative_Purity Quantitative Purity (Relative) HPLC->Quantitative_Purity Impurity_Profile Impurity Profile (Non-volatile) HPLC->Impurity_Profile Absolute_Purity Absolute Purity qNMR->Absolute_Purity Structural_Info Structural Information qNMR->Structural_Info Volatile_Impurities Volatile Impurities/ Residual Solvents GCMS->Volatile_Impurities

Caption: Relationship between analytical techniques and the type of purity information obtained.

Conclusion

The determination of the purity of synthesized this compound requires a combination of analytical techniques to achieve a comprehensive and reliable assessment. While TLC offers a rapid preliminary check, HPLC provides detailed information on the impurity profile and relative purity. For an accurate determination of absolute purity, qNMR is the method of choice. Finally, GC-MS is essential for quantifying residual solvents and other volatile impurities. By employing these methods in a structured workflow, researchers and drug development professionals can confidently ascertain the purity of their synthesized compounds, ensuring the quality and reliability of their subsequent studies.

References

Structure-activity relationship (SAR) studies of N-(2-Aminophenyl)-2-chloronicotinamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Structure-Activity Relationships of N-(2-Aminophenyl)-2-chloronicotinamide Derivatives and Related Analogs

Introduction

The this compound scaffold represents a confluence of two key pharmacophores: the nicotinamide moiety, a well-known component in various bioactive molecules, and the 2-aminophenyl-amide linkage, which is present in a range of kinase and histone deacetylase (HDAC) inhibitors. While specific structure-activity relationship (SAR) studies on this compound derivatives are not extensively documented in publicly available literature, a comparative analysis of related structures provides valuable insights into the potential biological activities and SAR trends for this class of compounds. This guide synthesizes findings from studies on 2-aminonicotinamide and N-(2-aminophenyl)-amide derivatives to infer potential activities and guide future research.

Potential Therapeutic Applications

Based on the activities of structurally related compounds, derivatives of this compound could be explored for various therapeutic applications, including:

  • Antifungal Activity: 2-Aminonicotinamide derivatives have shown potent activity against various fungal strains by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[1]

  • Anticancer Activity: The N-(2-aminophenyl)-amide core is a key feature in several classes of anticancer agents, including HDAC inhibitors and kinase inhibitors.

I. Antifungal Activity: A Focus on 2-Aminonicotinamide Analogs

A significant body of research points to the antifungal potential of 2-aminonicotinamide derivatives. These compounds often target the fungal cell wall, a validated target for antifungal drug development.

Comparative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of a series of 2-amino-N-((5-(((substituted-phenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide derivatives against Candida albicans.[1][2]

CompoundR (Substitution on Phenyl Ring)MIC₈₀ (μg/mL) against C. albicans
11g 2-fluoro0.0313
11h 3-fluoro0.0313
10b (Reference) 3-fluoro (phenoxy linker)0.0625
Fluconazole (Control) -0.5

Key SAR Observations:

  • Fluorine Substitution: The presence of a fluorine atom on the terminal phenyl ring appears to be crucial for potent antifungal activity. Both ortho- and meta-positions of the fluorine on the phenylamino group (compounds 11g and 11h ) resulted in excellent activity.[1][2]

  • Linker Group: The nature of the linker between the thiophene and the phenyl ring influences activity. The aminomethyl linker in compounds 11g and 11h provided superior activity compared to the oxymethyl linker in the reference compound 10b .[1][2]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.

  • Preparation of Fungal Inoculum: Fungal strains were grown on Sabouraud dextrose agar plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Drug Dilution: Compounds were serially diluted in RPMI 1640 medium.

  • Incubation: The fungal inoculum was added to each well of a microtiter plate containing the serially diluted compounds. The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC₈₀ was defined as the lowest concentration of the compound that caused an 80% reduction in turbidity compared to the growth control.[1]

Proposed Mechanism of Action: Inhibition of GPI Biosynthesis

GPI_Biosynthesis_Inhibition cluster_Cell_Surface Cell Surface GPI_Protein GPI-Anchored Protein UDP_GlcNAc UDP_GlcNAc GlcNAc_PI GlcNAc_PI UDP_GlcNAc->GlcNAc_PI GPI-GnT Complex GlcN_PI GlcN_PI GlcNAc_PI->GlcN_PI PIG-L PI PI PI->GlcNAc_PI GPI_Anchor GPI_Anchor GlcN_PI->GPI_Anchor Further Modifications GPI_Anchor->GPI_Protein Protein Protein Protein->GPI_Protein GPI Transamidase Inhibitor 2-Aminonicotinamide Derivatives Inhibitor->GlcNAc_PI Inhibition

II. Anticancer Activity: Insights from N-(2-Aminophenyl)-amide Analogs

The N-(2-aminophenyl)-amide scaffold is present in numerous compounds investigated for their anticancer properties, particularly as inhibitors of histone deacetylases (HDACs).

Comparative Anticancer Activity Data

The following table presents the inhibitory concentrations (IC₅₀) of representative N-(2-aminophenyl)-benzamide derivatives against HDACs.

CompoundTargetIC₅₀ (μM)
Entinostat (MS-275) HDAC1, HDAC30.34
Mocetinostat (MGCD0103) Class I HDACs0.18

Key SAR Observations:

  • Zinc-Binding Group: The 2-aminophenyl group often serves as a key zinc-binding motif in the active site of HDAC enzymes.

  • Capping Group: The nature of the "capping group" (the portion of the molecule extending away from the zinc-binding region) significantly influences potency and selectivity against different HDAC isoforms.

Experimental Protocol: HDAC Inhibition Assay

The inhibitory activity against HDAC enzymes can be determined using a fluorometric assay.

  • Enzyme and Substrate Preparation: Recombinant human HDAC enzyme and a fluorogenic acetylated peptide substrate are prepared in assay buffer.

  • Compound Incubation: The test compounds are pre-incubated with the HDAC enzyme.

  • Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.

  • Development: After incubation, a developer solution containing a protease is added to cleave the deacetylated substrate, releasing a fluorescent product.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader, and the IC₅₀ values are calculated from the dose-response curves.

Logical Relationship of HDAC Inhibition

Conclusion

While direct SAR studies on this compound derivatives are limited, the analysis of structurally related 2-aminonicotinamides and N-(2-aminophenyl)-amides provides a strong foundation for predicting their potential biological activities and guiding the design of new analogs. The 2-aminonicotinamide core suggests a high likelihood of antifungal activity, potentially through the inhibition of GPI biosynthesis. The N-(2-aminophenyl)-amide moiety points towards possible anticancer effects, likely mediated by HDAC inhibition. Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to validate these hypotheses and elucidate the specific SAR for this chemical class. Key modifications to explore would include variations of the substituents on both the nicotinamide and the aminophenyl rings.

References

Comparative Guide to Validated Analytical Protocols for N-(2-Aminophenyl)-2-chloronicotinamide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two validated analytical methodologies for the quantitative determination of N-(2-Aminophenyl)-2-chloronicotinamide in research and quality control samples. The protocols outlined are based on established analytical principles for compounds of similar structure, such as neonicotinoids and other pharmaceutical impurities, and represent robust approaches for accurate quantification. The two methods presented are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), chosen to highlight the differences in sensitivity, selectivity, and operational complexity.

Quantitative Performance Comparison

The following table summarizes the key validation parameters for the two analytical methods. These parameters are critical for researchers and drug development professionals to select the most appropriate method based on their specific analytical needs, such as required sensitivity and the complexity of the sample matrix.

Validation ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (Correlation Coefficient, r²) > 0.998> 0.999
Range 0.1 - 50 µg/mL0.05 - 100 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) 0.03 µg/mL0.015 ng/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.05 ng/mL

Experimental Protocols

Detailed methodologies for both the HPLC-UV and LC-MS/MS protocols are provided below. These protocols include sample preparation, chromatographic conditions, and detector settings.

Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

This method is suitable for routine analysis and quality control where high sensitivity is not a primary requirement.

1. Sample Preparation:

  • Standard Solution: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by serial dilution in the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

3. Data Analysis:

  • Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from the standard solutions.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection

This method offers high sensitivity and selectivity, making it ideal for the analysis of samples with complex matrices or when trace-level quantification is necessary.[1][2]

1. Sample Preparation:

  • Standard Solution: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards, including an internal standard (e.g., a deuterated analog), are prepared by serial dilution in the mobile phase.

  • Sample Solution: Samples are extracted using a suitable technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. The final extract is evaporated to dryness and reconstituted in the mobile phase.

2. Chromatographic Conditions:

  • Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient mixture of 0.1% formic acid in water (A) and methanol (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

  • Data Analysis: Quantification is based on the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve.

Visualized Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general experimental workflow for the quantification of a small molecule analyte and a conceptual signaling pathway where such a molecule might be investigated.

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Receipt Extraction Extraction/Dilution Sample->Extraction Filtration Filtration/Cleanup Extraction->Filtration Chromatography Chromatographic Separation Filtration->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the analytical quantification of a target compound.

G cluster_pathway Conceptual Signaling Pathway Analyte N-(2-Aminophenyl)- 2-chloronicotinamide Receptor Target Receptor/Enzyme Analyte->Receptor Binding/Inhibition Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Conceptual signaling pathway involving a small molecule inhibitor.

References

Comparative Efficacy Analysis of N-(2-Aminophenyl)-2-chloronicotinamide: Data Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a lack of specific data regarding the inhibitory efficacy and biological target of N-(2-Aminophenyl)-2-chloronicotinamide. While the compound is commercially available as a chemical reagent, its specific mechanism of action and comparative performance against established inhibitors in any particular biological pathway have not been documented in the accessible scientific domain.

Numerous searches were conducted to identify research articles, patents, or database entries detailing the biological activity of this compound. These inquiries did not yield any specific information about its use as a biological inhibitor. While the broader class of nicotinamide derivatives has been explored for various therapeutic applications, including antifungal and antimicrobial activities, this specific compound's inhibitory profile remains uncharacterized in the public record.

Consequently, a direct comparison with established inhibitors, including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways, cannot be provided at this time. The core requirement for such a comparative guide is the identification of the specific biological target that this compound is intended to inhibit. Without this foundational information, a meaningful and objective comparison is not feasible.

Researchers and drug development professionals interested in the potential inhibitory effects of this compound would first need to conduct initial screening and target identification studies. These preliminary experiments would be essential to elucidate its biological function, if any, as an inhibitor. Once a specific target is identified and its inhibitory activity is quantified, a comparative analysis against known inhibitors could be performed.

This document will be updated if and when information regarding the inhibitory properties of this compound becomes publicly available.

Safety Operating Guide

Proper Disposal of N-(2-Aminophenyl)-2-chloronicotinamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of N-(2-Aminophenyl)-2-chloronicotinamide, a chemical compound utilized in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and the protection of the environment.

Operational and Disposal Plans

The primary methods for the disposal of this compound are high-temperature incineration and chemical degradation. The choice of method will depend on the quantity of waste, the form of the waste (solid or in solution), and the available facilities. All procedures must be conducted in strict adherence to local, state, and federal regulations for hazardous waste disposal.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risks.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large spills or in poorly ventilated areas.
Spill Management

In the event of a spill, the area should be evacuated and ventilated. The spilled solid should be carefully swept up to avoid dust formation and placed in a sealed, labeled container for disposal. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.

Disposal Procedures

High-Temperature Incineration

Incineration is the preferred method for the complete destruction of this compound. As a chlorinated organic compound, specific conditions must be met to ensure its safe and effective disposal.

Quantitative Incineration Parameters

ParameterRecommended ValueCitation
Minimum Temperature 1100°C[1][2]
Reasoning Required for compounds containing more than 1% halogenated organic substances to ensure complete destruction.[1][2]
Post-Combustion Zone Equipped with an acid gas scrubber to neutralize hydrogen chloride produced during combustion.[3]
Chemical Degradation

For small quantities of this compound, chemical degradation may be a viable option. The following are potential, but unverified, methods based on the reactivity of similar chemical structures. It is imperative that these methods are first tested on a small scale in a controlled laboratory setting before being implemented for larger quantities.

2.2.1. Alkaline Hydrolysis

Alkaline hydrolysis can be used to break down amide bonds.[4]

  • Procedure:

    • Dissolve the this compound waste in a suitable organic solvent.

    • Slowly add an excess of a strong base solution (e.g., 10 M sodium hydroxide).

    • Stir the mixture at an elevated temperature (e.g., 50-100°C) for several hours. The reaction progress should be monitored by a suitable analytical method (e.g., TLC, LC-MS).

    • After completion, the resulting solution should be neutralized with a suitable acid (e.g., hydrochloric acid) before disposal as aqueous waste, in accordance with local regulations.

2.2.2. Oxidation with Sodium Hypochlorite

Sodium hypochlorite can be used to degrade amides through a reaction similar to the Hofmann degradation.[2][5]

  • Procedure:

    • Prepare an aqueous solution or suspension of the this compound waste.

    • Slowly add an excess of a sodium hypochlorite solution (e.g., commercial bleach) while stirring. The reaction may be exothermic and should be cooled if necessary.

    • Allow the reaction to proceed for several hours at room temperature or with gentle heating. Monitor the degradation of the starting material.

    • Upon completion, the excess hypochlorite should be quenched with a reducing agent (e.g., sodium bisulfite). The final solution should be neutralized and disposed of as aqueous waste according to local guidelines.

Waste Segregation and Storage

Proper segregation and storage of waste are crucial to prevent accidental reactions and ensure safe disposal.

  • Halogenated Waste: this compound waste should be collected in a dedicated, clearly labeled, and sealed container for halogenated organic waste.[6][7]

  • Incompatible Materials: Avoid mixing this compound with strong oxidizing agents, strong acids, and strong bases in the same waste container.[8]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

Disposal Workflow for this compound start Waste Generation (Solid or Solution) assess Assess Quantity and Available Facilities start->assess large_quant Large Quantity or No Chemical Treatment Facility assess->large_quant Yes small_quant Small Quantity and Chemical Treatment Facility assess->small_quant No incinerate High-Temperature Incineration (≥1100°C with Scrubber) large_quant->incinerate chem_treat Chemical Degradation (Small Scale Test First) small_quant->chem_treat end Compliant Disposal incinerate->end hydrolysis Alkaline Hydrolysis chem_treat->hydrolysis Option 1 oxidation Sodium Hypochlorite Oxidation chem_treat->oxidation Option 2 neutralize Neutralize and Dispose of Aqueous Waste hydrolysis->neutralize oxidation->neutralize neutralize->end

Caption: Disposal workflow for this compound.

Disclaimer: The information provided in this document is intended as a guide for trained laboratory professionals. All procedures should be carried out in a controlled laboratory setting, and users are responsible for complying with all applicable local, state, and federal regulations regarding hazardous waste management. It is highly recommended to consult the Safety Data Sheet (SDS) for this compound and to perform a thorough risk assessment before initiating any disposal procedures.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-(2-Aminophenyl)-2-chloronicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-(2-Aminophenyl)-2-chloronicotinamide (CAS No. 57841-69-7). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for safe handling and storage.

PropertyValue
Molecular Formula C₁₂H₁₀ClN₃O[1][2][3][4]
Molecular Weight 247.68 g/mol [1][2][3]
Appearance Beige Powder/Solid[5]
Odor Odorless[5]
Boiling Point 354.9 ± 37.0 °C (Predicted)[3][6]
Density 1.409 ± 0.06 g/cm³ (Predicted)[3][6]
Purity >95% to 98%[2][7]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

Protection TypeSpecificationRationale
Eye/Face Protection Tight-sealing safety goggles or a face shield.[8] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7][9]Protects against splashes and dust.[10]
Skin and Body Protection Wear protective gloves and clothing to prevent skin exposure.[5][8][9]Avoids direct contact with the chemical.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[10][11]Provides a barrier against skin absorption. Nitrile gloves offer good resistance to bases, oils, and many solvents.[10] Neoprene gloves resist a broad range of oils, acids, caustics, and solvents.[10]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[8][9] For large-scale operations or in emergencies, a respirator with an organic-vapor-removing cartridge and a prefilter (MSHA/NIOSH approval number prefix TC-23C) or a canister approved for pesticides (MSHA/NIOSH approval number prefix TC-14G) may be necessary.[12] For solid particulates, a dust/mist filtering respirator (MSHA/NIOSH approval number prefix TC-21C) is recommended.[12]Prevents inhalation of dust or vapors, which may cause respiratory irritation.[5][7][11]

Operational Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Work in a Well-Ventilated Area (e.g., Chemical Fume Hood) prep_ppe->prep_setup prep_eyewash Ensure Access to Eyewash and Safety Shower prep_setup->prep_eyewash handle_weigh Weigh and Handle Solid Carefully to Avoid Dust prep_eyewash->handle_weigh handle_avoid Avoid Contact with Skin, Eyes, and Clothing handle_weigh->handle_avoid spill_evacuate Evacuate and Ventilate Area handle_weigh->spill_evacuate If Spill Occurs handle_no_ingest Do Not Eat, Drink, or Smoke handle_avoid->handle_no_ingest dispose_container Place Waste in a Suitable, Closed Container handle_no_ingest->dispose_container spill_contain Contain Spill with Inert Material spill_evacuate->spill_contain spill_collect Collect into a Labeled Container spill_contain->spill_collect spill_collect->dispose_container dispose_label Label Waste Container Clearly dispose_container->dispose_label dispose_procedure Dispose of According to Institutional and Local Regulations dispose_label->dispose_procedure

Safe Handling Workflow for this compound

Handling and Storage Procedures

Handling:

  • Avoid contact with skin, eyes, and clothing.[8][11]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[8]

  • Use only in a well-ventilated area, preferably under a chemical fume hood.[9]

  • Wash hands and any exposed skin thoroughly after handling.[7][9]

  • Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[8][11]

  • Do not eat, drink, or smoke when using this product.[8][9]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][9]

  • Store locked up.[7][9]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention if symptoms persist.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush with plenty of water for at least 15 minutes, also under the eyelids.[5][7] Remove contact lenses if present and easy to do.[5][7] Continue rinsing.[5][7] If eye irritation persists, get medical advice/attention.[7]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothes and shoes.[5][7][8] If skin irritation occurs, get medical advice/attention.[7]
Inhalation Remove to fresh air.[5][7][8] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[8] Call a physician if you feel unwell.[7][9]
Ingestion Rinse mouth with water.[7][8] Do NOT induce vomiting.[8] Drink plenty of water.[8] Never give anything by mouth to an unconscious person.[8] Call a physician or poison control center.[8][9]

Spill and Disposal Management

Spill Response:

  • Evacuate and Ventilate: Evacuate personnel to a safe area and ensure adequate ventilation.[8]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[8] Cover a powder spill with a plastic sheet or tarp to minimize spreading.[8]

  • Clean-up: Use personal protective equipment.[8] For solid spills, sweep up and shovel into a suitable container for disposal.[7] Avoid creating dust.[8] For liquid spills, use an inert absorbent material to soak up the spill and place it in a labeled container.[8]

  • Decontamination: Clean the contaminated surface thoroughly.[8]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][7][9]

  • Do not empty into drains or release into the environment.[7][11]

  • Waste chemicals that are acidic corrosives can be treated with alkaline neutralizers and then disposed of as ordinary waste.[13] Alkaline corrosives can be treated with acidic neutralizers.[13] If neutralization is not possible, the waste must be incinerated at a high temperature or chemically decomposed by a professional unit.[13]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.